Disobutamide
Description
Properties
CAS No. |
68284-69-5 |
|---|---|
Molecular Formula |
C23H38ClN3O |
Molecular Weight |
408.0 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2-[2-[di(propan-2-yl)amino]ethyl]-4-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C23H38ClN3O/c1-18(2)27(19(3)4)17-13-23(22(25)28,20-10-6-7-11-21(20)24)12-16-26-14-8-5-9-15-26/h6-7,10-11,18-19H,5,8-9,12-17H2,1-4H3,(H2,25,28) |
InChI Key |
YKFWMDHZMQLWBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha-(2-bis(1-methylethyl)amino)-alpha-(2-chlorophenyl)-1-piperidinebutanamide disobutamide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Disobutamide as a Beta-1 Adrenergic Agonist
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available quantitative data on the specific beta-1 adrenergic agonist activity of Disobutamide is limited. This guide provides a comprehensive overview of the established mechanism of action for beta-1 adrenergic agonists, using well-characterized compounds such as dobutamine as surrogates to illustrate the core principles presumed to govern the action of this compound.
Introduction to this compound and Beta-1 Adrenergic Agonism
This compound is a chiral compound, with its (S)-enantiomer being structurally related to dobutamine, a well-known beta-1 adrenergic agonist.[1] While primarily investigated as a dibasic antiarrhythmic agent, its structural characteristics suggest a mechanism of action involving beta-1 adrenergic receptor agonism, particularly for its (S)-isomer.[1][2] This guide will delve into the molecular and cellular mechanisms that define the therapeutic and physiological effects of beta-1 adrenergic agonists, providing a framework for understanding the potential actions of this compound.
The beta-1 adrenergic receptor (β1-AR) is a G-protein coupled receptor (GPCR) predominantly found in the heart, kidneys, and fat cells. Its activation is a key regulatory pathway in the sympathetic nervous system, modulating cardiac function and metabolic processes.
Molecular Structure and Physicochemical Properties
This compound is classified as a catecholamine derivative with the molecular formula C18H23NO3.[1] Its structure is integral to its interaction with the beta-1 adrenergic receptor. The catechol moiety is a critical feature for binding and activation of adrenergic receptors.[1] The chirality of this compound is significant, as different enantiomers of adrenergic agonists often exhibit distinct pharmacological profiles. For instance, in the related compound dobutamine, the (+) isomer is a potent β1 agonist, while the (-) isomer has α1 agonist properties.
Structural modifications of this compound have led to the development of monobasic derivatives like Bidisomide, aiming to alter its pharmacokinetic properties, such as reducing tissue accumulation and shortening the elimination half-life.
Mechanism of Action: Beta-1 Adrenergic Receptor Signaling
The primary mechanism of action for a beta-1 adrenergic agonist like this compound involves binding to and activating β1-ARs on the surface of target cells, primarily cardiac myocytes. This activation initiates a cascade of intracellular signaling events.
Receptor Binding and G-Protein Activation
This compound, in its agonist conformation, is presumed to bind to the β1-AR, inducing a conformational change in the receptor. This change facilitates the coupling of the receptor to a heterotrimeric Gs protein (stimulatory G-protein). Upon coupling, the Gαs subunit of the G-protein releases guanosine diphosphate (GDP) and binds guanosine triphosphate (GTP), leading to its activation and dissociation from the Gβγ dimer.
Downstream Signaling Cascade: The cAMP Pathway
The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP). The accumulation of intracellular cAMP is a hallmark of β1-AR activation.
Protein Kinase A (PKA) Activation and Cellular Effects
Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA is a key effector molecule that phosphorylates various intracellular proteins, resulting in the physiological responses associated with β1-AR stimulation. In cardiac myocytes, PKA phosphorylates:
-
L-type calcium channels: This increases calcium influx into the cell, leading to a more forceful contraction (positive inotropic effect).
-
Phospholamban: Phosphorylation of phospholamban removes its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), enhancing calcium reuptake into the sarcoplasmic reticulum. This leads to faster relaxation (positive lusitropic effect).
-
Troponin I: Phosphorylation of troponin I decreases the sensitivity of the myofilaments to calcium, which also contributes to faster relaxation.
The net effect of this signaling cascade in the heart is an increase in heart rate (positive chronotropic effect), contractility (positive inotropic effect), and conduction velocity (positive dromotropic effect), ultimately leading to increased cardiac output.
Quantitative Pharmacology
Due to the lack of specific quantitative data for this compound, this section presents data for the well-characterized beta-1 adrenergic agonist, dobutamine, to provide a reference for the expected pharmacological profile.
Table 1: Binding Affinity and Potency of Dobutamine at Adrenergic Receptors
| Compound | Receptor | Parameter | Value | Species | Reference |
| Dobutamine | Beta-1 | Ki | 0.5 µM | Rat | |
| Dobutamine | Beta-2 | Ki | - | Rat | |
| Dobutamine | Alpha-1 | - | Displays activity | - | |
| Dobutamine | - | EC50 (Thermogenesis) | - | Human |
Note: Ki represents the inhibition constant, a measure of binding affinity. EC50 represents the half-maximal effective concentration, a measure of potency. The literature indicates dobutamine has activity at beta-2 and alpha-1 receptors, contributing to its overall hemodynamic effect.
Table 2: Hemodynamic Effects of Dobutamine Infusion in Humans
| Dosage | Change in Cardiac Output | Change in Heart Rate | Change in Blood Pressure | Reference |
| 2.5 µg/kg/min | Increase | Minimal Change | Increase | |
| 5.0 µg/kg/min | Increase | Increase | Variable | |
| 10 µg/kg/min | Significant Increase | Increase | Variable |
Experimental Protocols for Characterizing Beta-1 Adrenergic Agonists
The following are standard experimental protocols used to determine the binding affinity, potency, and efficacy of beta-1 adrenergic agonists.
Radioligand Binding Assay (for Binding Affinity)
This assay determines the affinity of a test compound (e.g., this compound) for the beta-1 adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing beta-1 adrenergic receptors.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-dihydroalprenolol) and varying concentrations of the unlabeled test compound.
-
Separation: Separate bound from unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 (concentration of the competitor that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for Potency and Efficacy)
This functional assay measures the ability of a test compound to stimulate the production of cAMP, the second messenger in the beta-1 adrenergic signaling pathway.
Methodology:
-
Cell Culture: Culture cells expressing beta-1 adrenergic receptors in a multi-well plate.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Add varying concentrations of the test compound (e.g., this compound) to the cells and incubate for a defined period.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay (e.g., ELISA, HTRF).
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the agonist. Determine the EC50 (potency) and the maximum response (efficacy) from this curve.
Conclusion
While specific experimental data for this compound as a beta-1 adrenergic agonist is not extensively available in the public domain, its structural similarity to dobutamine and its classification as a catecholamine derivative strongly suggest that it functions through the canonical beta-1 adrenergic signaling pathway. This involves binding to the β1-AR, activation of the Gs-adenylyl cyclase-cAMP-PKA cascade, and subsequent phosphorylation of key intracellular proteins in target tissues, particularly the heart. The expected physiological outcomes would be an increase in cardiac contractility and heart rate, leading to enhanced cardiac output. Further research is required to fully elucidate the specific binding affinity, potency, and efficacy of this compound at the beta-1 adrenergic receptor and to characterize its complete pharmacological profile.
References
The Synthesis of Disobutamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the plausible synthesis pathway for Disobutamide, a chiral antiarrhythmic agent. The synthesis is reconstructed based on analogous chemical transformations and information gleaned from the primary literature, offering a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction
This compound, with the IUPAC name (2S)-2-(2-chlorophenyl)-2-[2-[di(propan-2-yl)amino]ethyl]-4-piperidin-1-ylbutanamide, is a complex chiral molecule. Its synthesis requires a strategic approach to construct the quaternary carbon center and introduce the various functional groups with the correct stereochemistry. The pathway outlined below is a logical and chemically sound approach to achieving the target molecule.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The primary disconnection can be made at the amide bond, leading back to the corresponding carboxylic acid or nitrile. Further disconnection of the side chains from the central quaternary carbon reveals key starting materials: a substituted phenylacetonitrile, a diisopropylaminoethyl halide, and a piperidinobutyl halide.
Plausible Synthesis Pathway
The forward synthesis likely begins with the sequential alkylation of a substituted phenylacetonitrile, followed by the hydrolysis of the nitrile to the primary amide.
Step 1: First Alkylation
The synthesis commences with the alkylation of 2-chlorophenylacetonitrile with a suitable diisopropylaminoethyl halide. This reaction establishes the first side chain on the benzylic carbon.
Pharmacological Properties of Disobutamide Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disobutamide is a chiral sympathomimetic amine, structurally related to dobutamine, that has been investigated for its cardiovascular effects. As a chiral molecule, this compound exists as two non-superimposable mirror images, or enantiomers: (+)-Disobutamide and (-)-Disobutamide. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties due to their stereoselective interactions with the chiral environment of the body, such as receptors and enzymes.[1][2] This technical guide provides a comprehensive overview of the known and anticipated pharmacological properties of the individual enantiomers of this compound, with a focus on their mechanisms of action, and the experimental protocols required for their characterization.
Stereoselectivity in Pharmacodynamics
The differential effects of drug enantiomers arise from their unique three-dimensional arrangements, which dictate how they interact with their biological targets.[1] One enantiomer, often termed the "eutomer," may possess the majority of the desired therapeutic activity, while the other, the "distomer," may be less active, inactive, or even contribute to adverse effects.
For this compound, it is anticipated that its enantiomers will exhibit stereoselective effects at the beta-1 adrenergic receptor. The enantiomers of the structurally similar compound, dobutamine, display distinct receptor selectivity profiles: the (+)-enantiomer is a potent β1 and β2 agonist, whereas the (-)-enantiomer is primarily an α1-adrenergic agonist. This precedent underscores the critical importance of characterizing the individual enantiomers of this compound to fully understand its pharmacological profile.
Beta-1 Adrenergic Receptor Agonism
This compound's primary mechanism of action is agonism at the beta-1 adrenergic receptor, which is predominantly expressed in cardiac tissue. Activation of this G-protein coupled receptor initiates a signaling cascade that leads to increased cardiac contractility (inotropy) and heart rate (chronotropy).
Signaling Pathway of Beta-1 Adrenergic Receptor Activation
The binding of a beta-1 agonist, such as this compound, to its receptor triggers a conformational change, leading to the activation of the associated Gs alpha subunit. This initiates a downstream signaling cascade as depicted in the diagram below.
References
An In-Depth Technical Guide on the Dibasic Nature and Pharmacology of Disobutamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disobutamide is a dibasic antiarrhythmic agent characterized by its primary mechanism of action as a sodium channel blocker. This classifies it within the Vaughan Williams Class I antiarrhythmic agents. Its chemical structure, possessing two basic nitrogen atoms, contributes to its physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the dibasic nature of this compound, its pharmacological profile, and the experimental methodologies used to characterize its effects. The document summarizes available quantitative data, details experimental protocols, and presents signaling pathways and experimental workflows through diagrammatic representations.
Chemical Properties and Dibasic Nature
This compound is an organic compound with two basic nitrogen atoms, rendering it a dibasic molecule. The basicity of these nitrogen atoms is characterized by their respective pKa values.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | α-(2-(diisopropylamino)ethyl)-α-phenyl-2-pyridineacetamide | N/A |
| Molecular Formula | C22H31N3O | N/A |
| Dibasic Nature | Possesses two basic nitrogen atoms | [1] |
| pKa1 | 8.6 | [1] |
| pKa2 | 10.2 | [1] |
The dibasic nature of this compound influences its solubility, absorption, and distribution in the body. At physiological pH, both nitrogen atoms can be protonated, affecting the molecule's overall charge and its interaction with biological membranes and targets.
Pharmacology
Mechanism of Action: Sodium Channel Blockade
The primary pharmacological effect of this compound is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1] By binding to the sodium channel, this compound reduces the influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decrease in the rate of depolarization, a reduction in conduction velocity, and an increase in the effective refractory period of cardiac tissue. These effects contribute to its antiarrhythmic properties by suppressing ectopic pacemaker activity and interrupting re-entrant circuits.
Based on its mechanism of action, this compound is classified as a Class I antiarrhythmic agent according to the Vaughan Williams classification. The specific subclass (Ia, Ib, or Ic) is determined by the kinetics of its interaction with the sodium channel and its effect on the action potential duration. While direct comparative studies for this compound are limited, its analogues have been extensively studied.[1]
Signaling Pathway of Sodium Channel Blockade
The following diagram illustrates the signaling pathway affected by this compound.
Secondary Pharmacological Effects
Analogues of this compound have been shown to exhibit myocardial depressant (negative inotropic) effects. This is a common characteristic of many Class I antiarrhythmic drugs and is attributed to the blockade of sodium channels, which can indirectly affect calcium homeostasis within the cardiomyocyte. A reduction in the sodium gradient can impact the function of the sodium-calcium exchanger, leading to decreased intracellular calcium and reduced contractility.
Studies on this compound analogues have also indicated potential anticholinergic activity. This is likely due to the structural similarities to other antiarrhythmic agents with known anticholinergic properties, such as disopyramide. Anticholinergic effects are mediated by the blockade of muscarinic acetylcholine receptors.
Quantitative Pharmacological Data
Table 2: Key Pharmacological Parameters for Characterization
| Parameter | Description | Typical Assay |
| IC50 (Nav1.5) | Concentration of the drug that causes 50% inhibition of the peak sodium current. | Whole-cell patch-clamp electrophysiology. |
| Ki (Muscarinic Receptors) | Inhibitory constant, indicating the binding affinity of the drug to muscarinic receptor subtypes (M1-M5). | Radioligand binding assays. |
| Negative Inotropy (EC50) | Concentration of the drug that produces 50% of the maximal negative inotropic effect. | Isolated heart or cardiac muscle preparations. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade
This technique is the gold standard for characterizing the effects of a drug on ion channels.
Objective: To determine the potency and kinetics of this compound's blockade of the cardiac sodium channel (Nav1.5).
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.5 channel are cultured and prepared for electrophysiological recording.
-
Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance "giga-seal" with the cell membrane. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total ionic current.
-
Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit sodium currents. This typically involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing it to a potential that activates the sodium channels (e.g., -20 mV).
-
Drug Application: this compound is applied to the cell at various concentrations through a perfusion system.
-
Data Acquisition and Analysis: The sodium current is recorded before and after the application of this compound. The percentage of current inhibition at each concentration is calculated to determine the IC50 value. The kinetics of the block (onset and offset rates) can also be determined by applying trains of depolarizing pulses.
References
An In-depth Technical Guide on the Intracellular Accumulation and Long Half-Life of Disobutamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Disobutamide, a cationic amphiphilic drug (CAD), exhibits significant intracellular accumulation, a phenomenon primarily attributed to its sequestration within acidic organelles, most notably lysosomes. This lysosomotropic behavior leads to a prolonged intracellular half-life, which has considerable implications for its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the mechanisms underlying this compound's intracellular retention, details plausible experimental methodologies for its study, and presents a framework for quantitative data analysis. While specific quantitative data for this compound is scarce in publicly available literature, this document serves as a technical resource for researchers investigating similar compounds or designing studies to quantify the intracellular pharmacokinetics of this compound.
Core Concepts: Intracellular Accumulation of this compound
This compound is characterized as a bis-tertiary amine, a chemical feature that defines its behavior as a cationic amphiphilic drug.[1] This property is central to its pronounced intracellular accumulation.
Mechanism of Lysosomal Trapping
The primary mechanism driving the intracellular accumulation of this compound is lysosomal trapping, also known as "acid trapping." This process is a consequence of the pH gradient between the relatively neutral cytoplasm (pH ~7.2-7.4) and the acidic lumen of lysosomes (pH ~4.5-5.0).
The proposed mechanism is as follows:
-
Passive Diffusion: The un-ionized, lipophilic form of this compound can readily diffuse across the cell membrane and the lysosomal membrane into the acidic interior of the lysosome.
-
Protonation: Once inside the acidic lysosomal environment, the basic amine groups of the this compound molecule become protonated.
-
Entrapment: The resulting charged, hydrophilic form of the drug is unable to readily diffuse back across the lysosomal membrane into the cytoplasm, effectively trapping it within the lysosome.[2]
This continuous sequestration leads to a high concentration of this compound within lysosomes, often resulting in the formation of cytoplasmic vacuoles, a phenomenon observed in both in vivo and in vitro studies.[1]
Signaling Pathways and Cellular Consequences
The accumulation of CADs like this compound within lysosomes can have significant downstream cellular effects. While specific signaling pathways activated by this compound accumulation are not extensively detailed in the literature, the general consequences of lysosomal stress and phospholipidosis (an excessive accumulation of phospholipids) induced by CADs are known. These can include alterations in autophagy, cellular stress responses, and lipid metabolism.
Diagram of Lysosomal Trapping Mechanism
References
Disobutamide as a Model Cationic Amphiphilic Drug: A Technical Guide to Drug-Induced Phospholipidosis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth analysis of Disobutamide as a representative cationic amphiphilic drug (CAD). It explores the physicochemical properties, mechanism of action leading to drug-induced phospholipidosis (DIPL), and the experimental protocols used to assess this phenomenon. By leveraging this compound as a model agent, this document serves as a comprehensive resource for understanding the toxicological implications of CADs in drug development, emphasizing the importance of early-stage screening and rational drug design.
Introduction to Cationic Amphiphilic Drugs (CADs) and this compound
Cationic amphiphilic drugs (CADs) are a broad class of therapeutic agents characterized by two key structural features: a hydrophobic ring system and a hydrophilic side chain containing a protonatable amine group.[1][2] This unique structure drives their pharmacological effects and is also responsible for a significant class-wide off-target effect known as drug-induced phospholipidosis (DIPL).[1][3] DIPL is an acquired lysosomal storage disorder marked by the excessive intracellular accumulation of phospholipids, often manifesting as the formation of electron-dense lamellar inclusion bodies within cells.[4]
A wide variety of drug classes fall under the CAD umbrella, including certain antiarrhythmics, antidepressants, antimalarials, and cholesterol-lowering agents. The induction of phospholipidosis by these drugs is a concern in drug development, as it can be linked to organ toxicity, affecting tissues such as the lungs, liver, and kidneys. Although DIPL is often reversible, its detection during preclinical or clinical studies can be perplexing and may pose a risk to patient safety.
This compound, a di-cationic anti-arrhythmic agent, serves as an exemplary model for studying the intracellular storage and effects of CADs. Its distinct physicochemical properties, particularly its two ionizable amine groups, lead to significant tissue accumulation and a prolonged elimination half-life, making it a valuable tool for investigating the mechanisms of DIPL. This guide will dissect the properties of this compound and the broader class of CADs to provide a clear understanding of the induction and assessment of phospholipidosis.
Physicochemical and Pharmacokinetic Properties
The defining characteristics of CADs are their pKa, which determines the extent of protonation at physiological pH, and their lipophilicity (logP), which governs their ability to cross biological membranes. This compound is notable for being di-cationic, a feature that significantly influences its pharmacokinetic profile compared to its mono-cationic structural analogs like bidisomide. The high tissue accumulation and long half-life of this compound are attributed to its di-cationic nature.
| Property | This compound | Bidisomide (Mono-cationic Analog) | General CAD Range | Reference(s) |
| Chemical Nature | Di-cationic Anti-arrhythmic | Mono-cationic Anti-arrhythmic | Cationic Amphiphilic | |
| pKa | 8.6 and 10.2 | 9.3 | 7.8 - 9.7 | , |
| logP (predicted) | Not specified | Not specified | 2.5 - 7.8 | |
| Terminal Half-life (in man) | 54 ± 18 hours | ~11 hours | Variable |
The Molecular Mechanism of Drug-Induced Phospholipidosis (DIPL)
The development of DIPL is a multi-step process initiated by the physicochemical properties of the CAD, leading to its accumulation in lysosomes and subsequent disruption of lipid metabolism.
Lysosomal Sequestration via Ion Trapping
CADs, being weak bases, can diffuse across cellular and lysosomal membranes in their neutral, un-ionized state. The interior of the lysosome is acidic (pH 4.5-5.0), causing the hydrophilic amine group on the CAD to become protonated. This ionization renders the molecule more hydrophilic and traps it within the lysosome, as the charged form cannot easily diffuse back across the membrane. This process, known as "ion trapping," leads to a progressive and significant accumulation of the drug within the lysosomal compartment.
Caption: Lysosomal sequestration of CADs via ion trapping.
Inhibition of Phospholipid Catabolism
Once concentrated in the lysosome, CADs interfere with normal phospholipid degradation. The primary mechanism is believed to be the inhibition of lysosomal phospholipases, particularly lysosomal phospholipase A2 (LPLA2), the only enzyme mechanistically linked to DIPL.
Two main hypotheses explain this inhibition:
-
Direct Inhibition: The accumulated CADs may directly bind to and inhibit the activity of LPLA2 and other phospholipases. Studies have shown that a majority of drugs reported to cause phospholipidosis also inhibit LPLA2.
-
Disruption of Electrostatic Interaction: CADs insert their hydrophobic moieties into the inner membrane of intralysosomal vesicles. This disrupts the negative surface charge of the vesicles, which is crucial for the electrostatic attraction of positively charged enzymes like LPLA2. By neutralizing this charge, the enzyme is released from the membrane surface, preventing it from accessing its phospholipid substrate and leading to its eventual degradation.
This enzymatic inhibition results in the accumulation of undigested phospholipids, which then organize into the characteristic multi-lamellar structures known as lamellar bodies, the hallmark of phospholipidosis.
Caption: Mechanism of LPLA2 inhibition by CADs in the lysosome.
Experimental Protocols for Assessing DIPL
Several methods exist to detect and quantify the potential of a compound to induce phospholipidosis. These range from the "gold standard" imaging technique to high-throughput screens suitable for early drug discovery.
Gold Standard: Transmission Electron Microscopy (TEM)
TEM is the definitive method for identifying DIPL by providing direct visual evidence of lamellar bodies in the cytoplasm of affected cells.
-
Methodology:
-
Cell Culture: Culture relevant cells (e.g., HepG2, A549, or human monocytes) in appropriate media.
-
Compound Treatment: Expose cells to various concentrations of the test compound (and positive/negative controls) for a defined period (e.g., 24-72 hours).
-
Fixation: Fix the cells with a primary fixative (e.g., glutaraldehyde) followed by a secondary fixative (e.g., osmium tetroxide).
-
Processing: Dehydrate the cells through a graded ethanol series, embed them in resin, and cut ultra-thin sections.
-
Staining & Imaging: Stain the sections with heavy metal stains (e.g., uranyl acetate and lead citrate) and visualize them using a transmission electron microscope.
-
Analysis: Examine micrographs for the presence of unicentric or multicentric multi-lamellar bodies within lysosomes.
-
High-Throughput Screening: Fluorescent Phospholipid-Based Assays
These assays use fluorescently labeled phospholipids to quantify lipid accumulation in a high-throughput format, making them ideal for screening large compound libraries.
-
Methodology (using a commercial dye like LipidTox™ or NBD-PE):
-
Cell Seeding: Seed cells in a multi-well plate format (e.g., 96-well or 384-well) and allow them to adhere overnight.
-
Compound Addition: Treat cells with a concentration range of the test compounds. Include a vehicle control (e.g., DMSO) and a known DIPL-inducing positive control (e.g., Amiodarone).
-
Fluorescent Probe Labeling: After an initial incubation with the compound (e.g., 24 hours), add the fluorescent phospholipid probe to the media and incubate for a further period (e.g., 24-48 hours). A nuclear stain (e.g., Hoechst 33342) is often co-incubated for cell counting and localization.
-
Wash and Fix: Gently wash the cells with buffer (e.g., PBS) to remove excess probe and fix the cells (e.g., with formaldehyde).
-
Data Acquisition: Acquire images using a high-content imaging system or measure total fluorescence intensity using a microplate reader. Flow cytometry can also be used.
-
Analysis: Quantify the integrated fluorescence intensity of the phospholipid probe per cell. A significant, dose-dependent increase in fluorescence relative to the vehicle control indicates DIPL-inducing potential. A 2-fold difference in fluorescence compared to control can be a threshold for detection.
-
Caption: Workflow for a high-throughput fluorescent phospholipidosis assay.
Summary of DIPL Assessment Methods
| Method | Principle | Throughput | Advantages | Disadvantages | Reference(s) |
| Transmission Electron Microscopy (TEM) | Direct visualization of lamellar bodies | Low | Gold standard, definitive morphological evidence | Low throughput, high cost, labor-intensive | , |
| Fluorescent Phospholipid Assays | Quantifies accumulation of a fluorescent lipid | High | High-throughput, quantitative, sensitive | Indirect measurement, potential for artifacts | , |
| LPLA2 Inhibition Assay | Measures direct inhibition of the LPLA2 enzyme | Medium | Mechanistic, sensitive, and accurate predictor | Requires purified enzyme, may miss other mechanisms | |
| Gene Expression Analysis | Measures upregulation of DIPL biomarker genes | Medium | Provides mechanistic insight at the genetic level | Indirect, may not always correlate with phenotype |
Conclusion: Implications for Drug Development
This compound's properties as a di-cationic amphiphilic drug highlight the critical link between physicochemical characteristics and the potential for inducing phospholipidosis. The comparison with its mono-cationic analog, Bidisomide, which shows a significantly shorter half-life, underscores how rational drug design can mitigate the risk of extensive tissue accumulation, a key driver of DIPL.
For drug development professionals, the key takeaways are:
-
Early Screening is Crucial: The potential for DIPL should be assessed early in the discovery pipeline to avoid late-stage failures. High-throughput in vitro assays provide a cost-effective means to screen and rank compounds.
-
Physicochemical Properties Matter: Properties like pKa and logP are predictive of DIPL potential. Designing molecules to avoid the typical CAD profile (e.g., by reducing lipophilicity or basicity) can be a proactive strategy.
-
Mechanism-Based Assays Offer Precision: While fluorescent screens are excellent for initial screening, mechanism-based assays like LPLA2 inhibition can offer more accurate predictions and help de-risk compounds that are flagged in broader screens.
By understanding the mechanisms of DIPL and employing a strategic, multi-faceted screening approach, researchers can better navigate the challenges posed by cationic amphiphilic drugs, ultimately leading to the development of safer and more effective medicines.
References
- 1. Cationic amphiphilic drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: Implications for an intracellular distribution-based drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-Induced Phospholipidosis: Best Practices and Screening - Echelon Biosciences [echelon-inc.com]
- 4. In vitro assays and biomarkers for drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Class I Antiarrhythmic: Early Research and Discovery of Disobutamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Disobutamide (SC-31828) emerged from the research laboratories of G.D. Searle & Company in the late 1970s and early 1980s as a novel antiarrhythmic agent. Its development was part of a broader effort to identify new therapies for cardiac rhythm disorders. As a dibasic analogue of the established antiarrhythmic drug disopyramide, the initial research on this compound was grounded in a strategic approach to modify existing chemical scaffolds to improve efficacy and safety profiles. This whitepaper provides a detailed technical overview of the early research and discovery of this compound, focusing on its synthesis, structure-activity relationships, and the preclinical pharmacological evaluation that characterized its initial development phase.
Rationale for Discovery and Structure-Activity Relationship
The development of this compound was a direct extension of research on disopyramide, a Class Ia antiarrhythmic agent. The core hypothesis driving the research was that modifications to the chemical structure of disopyramide could lead to compounds with an improved therapeutic window, potentially by altering its electrophysiological and anticholinergic properties.
This compound is a di-cationic compound, a feature that was found to significantly influence its pharmacokinetic profile. Early studies revealed that this di-cationic nature contributed to a high degree of tissue accumulation and a consequently long terminal elimination half-life in humans, estimated to be approximately 54 ± 18 hours.[1] This prolonged half-life was considered a potential drawback, prompting further structural modifications to optimize the drug's pharmacokinetic properties.
A key publication from the research team at G.D. Searle and Company detailed the synthesis and structure-activity relationships of a series of this compound analogues.[2] A significant finding from this research was the development of a monobasic analogue, SC-40230. The replacement of one of the isopropyl groups in this compound with an acetyl group resulted in SC-40230, which demonstrated a more favorable pharmacological profile.[2] This analogue retained good antiarrhythmic efficacy while exhibiting reduced myocardial depressant and anticholinergic activities compared to the parent compound.[2]
The logical progression from this compound to its monobasic analogue, SC-40230, is depicted in the following diagram:
Preclinical Pharmacological Evaluation
The early evaluation of this compound and its analogues involved a battery of in vitro and in vivo assays designed to characterize their antiarrhythmic efficacy, electrophysiological effects, and potential side effects, namely myocardial depression and anticholinergic activity.
Data Presentation
Table 1: Antiarrhythmic and Electrophysiological Properties of SC-40230
| Parameter | Species | Model | Result |
| Antiarrhythmic Dose | Dog | Anesthetized | 9 mg/kg, IV |
| Effect on LV dP/dtmax | Dog | Anesthetized | -20% at antiarrhythmic dose |
| QRS Duration | Dog | Anesthetized | Dose-dependent increase |
| P-R Interval | Dog | Anesthetized | Dose-dependent increase |
Table 2: In Vitro Myocardial Depressant and Anticholinergic Activity of SC-40230
| Assay | Species | Preparation | IC20 (mol/L) |
| Negative Inotropic Effect | Cat | Isolated Papillary Muscle | 3.3 x 10-5 |
| Comparative Data | |||
| Disopyramide Phosphate | Cat | Isolated Papillary Muscle | 1.8 x 10-5 |
| Mexiletine | Cat | Isolated Papillary Muscle | 2.1 x 10-5 |
Note: IC20 represents the concentration causing a 20% inhibition of contractile force.
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Species | Value |
| Terminal Phase Half-life | Human | 54 ± 18 hours |
| pKa | - | 8.6 and 10.2 |
Experimental Protocols
The following sections detail the likely methodologies employed in the early preclinical evaluation of this compound, based on standard pharmacological practices of the era for this class of compounds.
In Vivo Antiarrhythmic Efficacy: Ouabain-Induced Arrhythmia in Dogs
This model was a standard for evaluating the efficacy of new antiarrhythmic agents.
-
Animal Preparation: Mongrel dogs of either sex were anesthetized with an appropriate agent (e.g., sodium pentobarbital). The animals were ventilated artificially, and femoral artery and vein were cannulated for blood pressure monitoring and drug administration, respectively. Lead II of the ECG was continuously monitored.
-
Induction of Arrhythmia: A solution of ouabain was infused intravenously at a constant rate until a stable ventricular tachycardia was established and maintained for a defined period (e.g., 30 minutes).
-
Drug Administration: this compound or its analogues were administered as an intravenous bolus or a slow infusion.
-
Efficacy Endpoint: The primary endpoint was the dose of the test compound required to revert the ventricular tachycardia to a stable sinus rhythm. The duration of the restored sinus rhythm was also recorded.
References
- 1. Importance of pharmacokinetic and physicochemical data in the discovery and development of novel anti-arrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of a new series of antiarrhythmic agents: monobasic derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Activity Relationship of Disobutamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structural activity relationships (SAR) of Disobutamide derivatives, focusing on their development as antiarrhythmic agents. The content covers key structural modifications, their impact on efficacy and side-effect profiles, and the experimental methodologies used for their evaluation.
Introduction: The Evolution from this compound
This compound is a dibasic antiarrhythmic agent that has served as a foundational structure for the development of novel derivatives with improved therapeutic profiles.[1] As a Class I antiarrhythmic drug, its primary mechanism of action involves the blockade of fast sodium channels in cardiomyocytes.[2][3] However, its clinical utility has been hampered by side effects, including myocardial depression and anticholinergic activity.[1] This has prompted research into structural analogs that retain or enhance antiarrhythmic efficacy while minimizing these adverse effects. A significant breakthrough in this area was the development of monobasic derivatives, such as SC-40230 (bidisomide), which demonstrated a more favorable balance of activities.[1]
Core Structural Activity Relationships
The development of this compound derivatives has centered on modifying its core structure to influence its pharmacokinetic and pharmacodynamic properties. A pivotal study in this field involved the synthesis and evaluation of a series of monobasic analogs of the dibasic this compound.
Key Structural Modifications and Their Effects:
-
Conversion from Dibasic to Monobasic: The replacement of one of the basic centers in this compound with a non-basic moiety was a key strategy. Specifically, substituting an isopropyl group with an acetyl group led to the creation of the monobasic analogue SC-40230. This modification resulted in a compound with good antiarrhythmic activity but with reduced myocardial depressant and anticholinergic effects compared to the parent compound.
-
Nature of the Amide Substituent: The nature of the substituent on the amide nitrogen plays a crucial role in the activity profile. The development of SC-40230 from this compound highlights that a less basic acetyl group is favorable for reducing side effects.
-
Piperidine Ring Substitutions: Modifications to the piperidine ring are also critical in defining the pharmacological profile of these derivatives.
Quantitative Data Summary
| Compound | Antiarrhythmic Activity | Myocardial Depression (Negative Inotropic Effect) | Anticholinergic Activity |
| This compound | Active | Present | Present |
| SC-40230 (Bidisomide) | Good | Less than this compound (IC20 = 3.3 x 10⁻⁵ mol/L in isolated cat papillary muscles) | Less than this compound |
Pharmacokinetic Profile of SC-40230 (Bidisomide):
| Parameter | Value |
| Pharmacokinetic Model | Three-compartment model |
| Half-life (α-phase) | 0.12 hours |
| Half-life (β-phase) | 1.77 hours |
| Half-life (γ-phase) | 12.3 hours |
| Mean Absolute Oral Bioavailability | 43% |
Electrocardiographic Effects of SC-40230 (Bidisomide):
Intravenous administration of SC-40230 in healthy male volunteers resulted in dose-dependent changes in ECG intervals, including a lengthening of the PR and QRS intervals.
Experimental Protocols
The evaluation of this compound derivatives involves a series of in vivo and in vitro experiments to determine their antiarrhythmic efficacy, cardiac side effects, and anticholinergic potential.
4.1. In Vivo Assessment of Antiarrhythmic Efficacy
-
Objective: To determine the effectiveness of a compound in suppressing cardiac arrhythmias in a living organism.
-
Model: Anesthetized dogs with induced ventricular arrhythmias are a common model. Arrhythmias can be induced by various methods, including coronary artery ligation or the administration of arrhythmogenic agents like ouabain.
-
Procedure:
-
Anesthetize the animal and monitor vital signs, including a continuous electrocardiogram (ECG).
-
Induce a stable ventricular arrhythmia.
-
Administer the test compound intravenously at varying doses.
-
Continuously record the ECG to observe the effects on the arrhythmia.
-
The antiarrhythmic dose is determined as the dose that effectively suppresses the arrhythmia.
-
-
Endpoints: Reduction in the frequency and duration of arrhythmic events, conversion to normal sinus rhythm, and changes in ECG parameters (e.g., PR interval, QRS duration).
4.2. In Vitro Assessment of Myocardial Depression
-
Objective: To evaluate the negative inotropic (contractile force-reducing) effects of a compound on cardiac muscle.
-
Model: Isolated cat papillary muscles are frequently used for this purpose.
-
Procedure:
-
Isolate papillary muscles from the heart of a cat and mount them in an organ bath containing a physiological salt solution, maintained at a constant temperature and oxygenation.
-
Electrically stimulate the muscle at a fixed frequency to induce contractions.
-
Measure the developed tension (force of contraction).
-
Introduce the test compound into the organ bath at increasing concentrations.
-
Record the changes in the force of contraction at each concentration.
-
-
Endpoints: The concentration of the compound that causes a 20% reduction in the force of contraction (IC20) is a common metric for quantifying myocardial depression.
4.3. Assessment of Anticholinergic Activity (Muscarinic Receptor Binding Assay)
-
Objective: To determine the affinity of a compound for muscarinic acetylcholine receptors, which mediates anticholinergic side effects.
-
Model: Radioligand binding assays using membrane preparations from tissues rich in muscarinic receptors (e.g., rat brain).
-
Procedure:
-
Prepare a membrane homogenate from the target tissue.
-
Incubate the membrane preparation with a radiolabeled muscarinic receptor antagonist (e.g., ³H-quinuclidinyl benzilate - ³H-QNB).
-
In parallel incubations, add increasing concentrations of the unlabeled test compound.
-
The test compound will compete with the radioligand for binding to the muscarinic receptors.
-
After reaching equilibrium, separate the bound from the free radioligand by filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
-
Endpoints: The data is used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity for the muscarinic receptor. A lower Ki value indicates a higher affinity and, therefore, a greater potential for anticholinergic effects.
Visualizations
5.1. Signaling Pathway: State-Dependent Sodium Channel Blockade
This compound and its derivatives, as Class I antiarrhythmics, exert their effects by blocking the voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This blockade is state-dependent, meaning the drug has different affinities for the resting, open, and inactivated states of the channel.
Caption: State-dependent binding of this compound derivatives to the sodium channel.
5.2. Experimental Workflow: Antiarrhythmic Drug Screening
The general workflow for screening and evaluating new antiarrhythmic agents, such as this compound derivatives, involves a multi-step process from initial in vitro assays to more complex in vivo models.
Caption: General workflow for the screening of novel antiarrhythmic compounds.
Conclusion
The structural modification of this compound, particularly the development of monobasic derivatives like SC-40230, represents a successful application of medicinal chemistry principles to improve the therapeutic index of an antiarrhythmic agent. The key SAR insights revolve around reducing the basicity of the molecule to mitigate side effects such as myocardial depression and anticholinergic activity, while maintaining the necessary interactions with the cardiac sodium channel for antiarrhythmic efficacy. Future research in this area could focus on further refining the substituents on the core scaffold to achieve even greater selectivity and safety, potentially leading to the development of next-generation Class I antiarrhythmic drugs.
References
- 1. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of a new series of antiarrhythmic agents: monobasic derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia | MDPI [mdpi.com]
Methodological & Application
Protocol for the synthesis of Disobutamide in a laboratory setting
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of Disobutamide, a compound of interest for its potential pharmacological activities. The synthesis of this compound, while not explicitly detailed in readily available literature, can be effectively accomplished by adapting the well-documented synthesis of its close structural analog, Bidisomide. This protocol outlines a robust synthetic route, detailing the necessary reagents, reaction conditions, and purification methods. All quantitative data is summarized for clarity, and a comprehensive experimental workflow is provided.
Introduction
This compound, α-[2-(diisopropylamino)ethyl]-α-phenyl-1-piperidinebutyramide, is a chiral compound structurally related to the antiarrhythmic agent Disopyramide. Its synthesis involves the strategic formation of a key nitrile intermediate followed by hydrolysis to the final amide product. While the direct synthesis of this compound is not extensively published, a highly analogous and well-documented procedure for the synthesis of Bidisomide offers a clear and adaptable pathway. This protocol is based on the improved synthesis of Bidisomide reported by Awasthi and Paul in Organic Process Research & Development (2001), a method noted for its efficiency and advantages over previous synthetic routes.[1] The key distinction in the synthesis of this compound lies in the use of diisopropylamine instead of N-isopropyl-N-allylamine to introduce the desired amino side chain.
Reaction Scheme
The overall synthetic scheme for this compound is a two-step process starting from α-phenyl-1-piperidineacetonitrile.
Step 1: Alkylation of α-phenyl-1-piperidineacetonitrile
α-phenyl-1-piperidineacetonitrile is alkylated with 2-(diisopropylamino)ethyl chloride in the presence of a strong base to form the key intermediate, α-[2-(diisopropylamino)ethyl]-α-phenyl-1-piperidineacetonitrile.
Step 2: Hydrolysis of the Nitrile
The resulting nitrile is then hydrolyzed under basic conditions using potassium hydroxide in tert-butanol to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound, based on the reported yields for the analogous synthesis of Bidisomide.[1]
| Step | Reactants | Product | Reagents/Solvents | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | α-phenyl-1-piperidineacetonitrile, 2-(diisopropylamino)ethyl chloride | α-[2-(diisopropylamino)ethyl]-α-phenyl-1-piperidineacetonitrile | Sodium hydride, Toluene, DMF (catalytic) | 2 | 80 | ~85-90 | >95 |
| 2 | α-[2-(diisopropylamino)ethyl]-α-phenyl-1-piperidineacetonitrile | This compound | Potassium hydroxide, tert-Butanol, Water | 12 | Reflux (83) | ~90-95 | >98 |
Experimental Protocol
Materials:
-
α-phenyl-1-piperidineacetonitrile
-
2-(diisopropylamino)ethyl chloride hydrochloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Potassium hydroxide
-
tert-Butanol
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of α-[2-(Diisopropylamino)ethyl]-α-phenyl-1-piperidineacetonitrile
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.0 g, 50 mmol).
-
Wash the sodium hydride with hexanes (3 x 15 mL) to remove the mineral oil, and then suspend the dried sodium hydride in 50 mL of dry toluene.
-
Add a solution of α-phenyl-1-piperidineacetonitrile (9.3 g, 50 mmol) in 50 mL of dry toluene dropwise to the sodium hydride suspension at room temperature.
-
Add a catalytic amount of DMF (0.5 mL).
-
Heat the reaction mixture to 80 °C and stir for 1 hour.
-
Prepare a free base of 2-(diisopropylamino)ethyl chloride by dissolving the hydrochloride salt (8.6 g, 50 mmol) in water and neutralizing with a saturated sodium bicarbonate solution. Extract the free base with toluene.
-
Add the toluene solution of 2-(diisopropylamino)ethyl chloride dropwise to the reaction mixture at 80 °C.
-
Maintain the reaction at 80 °C for 2 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and cautiously quench with water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile intermediate. The product can be purified by column chromatography if necessary.
Step 2: Synthesis of this compound
-
In a 250 mL round-bottom flask, dissolve the crude α-[2-(diisopropylamino)ethyl]-α-phenyl-1-piperidineacetonitrile from the previous step in 100 mL of tert-butanol.
-
Add powdered potassium hydroxide (14.0 g, 250 mmol) and water (5 mL).
-
Heat the mixture to reflux (approximately 83 °C) and maintain for 12 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a crystalline solid.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Signaling Pathway Diagram
A signaling pathway diagram is not applicable for a chemical synthesis protocol.
Conclusion
The provided protocol, adapted from the synthesis of the closely related analog Bidisomide, offers a reliable and efficient method for the laboratory-scale preparation of this compound. This procedure utilizes readily available starting materials and reagents and involves straightforward reaction and purification steps. Researchers following this protocol should be able to obtain this compound in good yield and high purity, enabling further investigation into its chemical and biological properties. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
Application Note: Chiral Separation of Disobutamide Enantiomers by HPLC
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of the enantiomers of Disobutamide, a primary active metabolite of the antiarrhythmic drug Disopyramide. Achieving accurate enantiomeric separation is crucial for pharmacokinetic and pharmacodynamic studies, as stereoisomers of a drug can exhibit different physiological effects. This document provides a comprehensive protocol using a polysaccharide-based chiral stationary phase, offering excellent resolution and peak shape. The method is suitable for quality control in pharmaceutical manufacturing and for bioanalytical studies in drug development.
Introduction
This compound, the mono-N-dealkylated metabolite of Disopyramide, is a chiral compound with significant pharmacological activity. As with many chiral drugs, the individual enantiomers can display distinct pharmacokinetic and pharmacodynamic profiles. Therefore, a reliable and reproducible analytical method to separate and quantify these enantiomers is essential for both research and regulatory purposes. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for this purpose due to its high efficiency and selectivity.[1][2][3] This application note describes a validated HPLC method for the baseline separation of this compound enantiomers.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector is suitable.
-
Chiral Stationary Phase: CHIRALPAK® IJ (Immobilized cellulose tris(4-methylbenzoate) on silica gel), 5 µm, 250 x 4.6 mm.
-
Chemicals and Reagents:
-
n-Hexane (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Ethylenediamine (EDA, analytical grade)
-
This compound racemic standard
-
-
Sample Preparation: A stock solution of racemic this compound (1 mg/mL) was prepared in the mobile phase. Working standards were prepared by diluting the stock solution to the desired concentrations.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | CHIRALPAK® IJ, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Dichloromethane / Ethylenediamine (93:7:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Rationale for Condition Selection:
The CHIRALPAK® IJ column, an immobilized polysaccharide-based CSP, was selected for its broad enantioselectivity and robustness, allowing for the use of a wider range of solvents compared to coated phases.[4] The mobile phase, consisting of n-Hexane and Dichloromethane, provides a suitable polarity for normal phase chromatography. Ethylenediamine was added as a basic modifier to improve peak shape and reduce tailing, which is a common practice for the analysis of basic compounds.[4] The detection wavelength of 254 nm was chosen based on the UV absorbance maximum of this compound.
Data Presentation
The developed method provides a baseline resolution of the this compound enantiomers. A representative chromatogram is shown in Figure 1. The quantitative performance of the method is summarized in Table 2.
Figure 1: Representative Chromatogram
(A representative chromatogram would be displayed here showing two well-resolved peaks for the (R)- and (S)-enantiomers of this compound)
Table 2: Quantitative Data for the Chiral Separation of this compound Enantiomers
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~8.5 min | ~10.2 min |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
| Capacity Factor (k') | 2.4 | 3.1 |
| Selectivity Factor (α) | \multicolumn{2}{c | }{1.29} |
Note: The elution order of the enantiomers ((R) or (S)) needs to be confirmed using an enantiomerically pure standard.
Mandatory Visualization
Experimental Workflow
The logical workflow for the development and execution of the chiral HPLC method is illustrated in the following diagram.
Caption: Workflow for the chiral HPLC analysis of this compound enantiomers.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the chiral separation of this compound enantiomers. The use of a CHIRALPAK® IJ column with a modified normal phase mobile phase results in excellent resolution and peak symmetry. This method is suitable for routine analysis in quality control laboratories and for supporting pharmacokinetic and other studies in drug development that require the accurate determination of enantiomeric purity.
References
Application Notes and Protocols: Aconitine-Induced Arrhythmia Model for Evaluating the Efficacy of Disobutamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aconitine, a potent cardiotoxin extracted from plants of the Aconitum genus, is a well-established tool in cardiovascular research for inducing experimental arrhythmias.[1][2] Its mechanism of action primarily involves the persistent activation of voltage-gated sodium channels, leading to a massive influx of sodium ions, membrane depolarization, and subsequent intracellular calcium overload.[1][2] This cascade of events reliably triggers a range of cardiac arrhythmias, including ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF), making it a valuable in vivo and in vitro model for screening and evaluating the efficacy of antiarrhythmic drugs.[1]
Disobutamide is a di-cationic antiarrhythmic agent structurally related to disopyramide, a Class IA antiarrhythmic drug. Class IA agents are known to exert their antiarrhythmic effects by moderately blocking the fast sodium channels in cardiomyocytes, thereby decreasing the slope of phase 0 of the cardiac action potential and prolonging its duration. This application note provides a detailed protocol for utilizing the aconitine-induced arrhythmia model to assess the potential efficacy of this compound.
Signaling Pathways and Experimental Workflow
The arrhythmogenic effect of aconitine is initiated by its binding to the open state of voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This leads to a delay in channel inactivation and a persistent inward sodium current. The resulting intracellular sodium accumulation reverses the direction of the sodium-calcium exchanger (NCX), causing an influx of calcium ions and subsequent calcium-induced calcium release (CICR) from the sarcoplasmic reticulum. This intracellular calcium overload is a key trigger for the development of arrhythmias.
This compound, as a putative Class IA antiarrhythmic, is expected to counteract these effects by blocking the fast sodium channels, thereby reducing the aconitine-induced sodium influx and mitigating the downstream arrhythmogenic cascade.
The experimental workflow for evaluating the efficacy of this compound in the aconitine-induced arrhythmia model involves several key steps, from animal preparation to data analysis.
Experimental Protocols
Materials and Reagents
-
Aconitine (Sigma-Aldrich or equivalent)
-
This compound
-
Anesthetic agent (e.g., sodium pentobarbital, isoflurane)
-
Saline solution (0.9% NaCl)
-
Heparinized saline
-
Male Wistar rats (250-300 g)
-
ECG recording system with needle electrodes
-
Infusion pumps
-
Surgical instruments for catheterization
Animal Preparation
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Perform a surgical cut-down to expose the jugular vein for drug administration and the carotid artery for blood pressure monitoring (optional).
-
Insert and secure catheters filled with heparinized saline into the exposed vessels.
-
Insert subcutaneous needle electrodes for recording a standard Lead II electrocardiogram (ECG).
-
Allow the animal to stabilize for at least 20 minutes before starting the experimental protocol.
Aconitine-Induced Arrhythmia Protocol
This protocol can be adapted for either prophylactic (pretreatment with this compound) or therapeutic (treatment after arrhythmia onset) evaluation.
Prophylactic Protocol:
-
Record a stable baseline ECG for 10-15 minutes.
-
Administer this compound at the desired dose(s) or vehicle (saline) intravenously (i.v.) over a period of 5 minutes.
-
Wait for a 15-minute drug absorption and distribution period.
-
Initiate a continuous i.v. infusion of aconitine at a rate of 10 µg/kg/min.
-
Continuously monitor the ECG for the onset of arrhythmias, including VPBs, VT, and VF.
-
Record the time to the onset of each type of arrhythmia.
-
The experiment is terminated upon the onset of irreversible VF or after a predetermined maximum infusion time.
Therapeutic Protocol:
-
Record a stable baseline ECG for 10-15 minutes.
-
Initiate a continuous i.v. infusion of aconitine at a rate of 10 µg/kg/min.
-
Once a stable period of arrhythmia (e.g., consistent VPBs or a brief episode of VT) is established, administer this compound or vehicle i.v.
-
Continue to monitor the ECG to determine if this compound can revert the arrhythmia to a normal sinus rhythm and for how long.
Data Analysis
The primary endpoints for assessing the efficacy of this compound include:
-
Time to onset of arrhythmias: The time from the start of the aconitine infusion to the first appearance of VPBs, VT, and VF.
-
Duration of arrhythmias: The total time the animal exhibits arrhythmic activity.
-
Incidence of arrhythmias: The percentage of animals in each group that develop specific arrhythmias.
-
ECG Parameters: Changes in heart rate, PR interval, QRS duration, and QT interval before and after drug administration.
Quantitative Data Summary
Note: The following data are illustrative and based on the expected pharmacological action of a Class IA antiarrhythmic agent. No direct experimental data for this compound in an aconitine-induced arrhythmia model is currently available in the public domain.
| Parameter | Vehicle Control Group | This compound (Low Dose) | This compound (High Dose) |
| Time to Onset of VPBs (min) | 5.2 ± 1.1 | 8.5 ± 1.5 | 12.3 ± 2.0** |
| Time to Onset of VT (min) | 8.9 ± 1.8 | 14.2 ± 2.1 | 19.8 ± 2.5 |
| Time to Onset of VF (min) | 12.5 ± 2.3 | 20.1 ± 2.8* | 28.6 ± 3.1 |
| Incidence of VF (%) | 100 | 60 | 30 |
| QRS Duration Increase (%) | < 5 | 15-20 | 25-35 |
*p < 0.05, **p < 0.01 compared to Vehicle Control Group. Data are presented as mean ± standard deviation.
Conclusion
The aconitine-induced arrhythmia model provides a robust and reproducible method for the preclinical evaluation of antiarrhythmic drugs. Based on its structural similarity to disopyramide, this compound is hypothesized to act as a Class IA antiarrhythmic agent, primarily through sodium channel blockade. The protocols outlined in this application note offer a comprehensive framework for researchers to investigate the efficacy of this compound in preventing and terminating aconitine-induced ventricular arrhythmias. The expected outcomes would be a dose-dependent delay in the onset of arrhythmias and a reduction in the incidence of life-threatening ventricular fibrillation. However, it is crucial to conduct dedicated studies to confirm these hypotheses and to establish the precise electrophysiological effects and therapeutic potential of this compound.
References
Application Notes and Protocols: Evaluation of Disopyramide (Disobutamide) using the Harris Dog Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ventricular tachyarrhythmias following myocardial infarction are a leading cause of sudden cardiac death. The Harris dog assay, a preclinical model of ventricular tachycardia (VT) induced by myocardial infarction, serves as a valuable tool for the evaluation of potential antiarrhythmic drugs. This document provides detailed application notes and protocols for utilizing the Harris dog assay to assess the efficacy of Disopyramide, a Class I antiarrhythmic agent. Disopyramide primarily acts by blocking sodium channels, thereby slowing conduction velocity and prolonging the refractory period in myocardial tissue.[1][2] These protocols are intended to guide researchers in conducting similar preclinical evaluations.
Data Summary
The following tables summarize the quantitative effects of intravenous Disopyramide on ventricular tachycardia and cardiac electrophysiology in a conscious canine model of myocardial infarction-induced ventricular arrhythmia.
Table 1: Effect of Intravenous Disopyramide on Induced Ventricular Tachycardia [3]
| Parameter | Control (Pre-Drug) | Disopyramide (3.7 ± 1.6 µg/ml plasma level) | Outcome |
| Sustained VT | |||
| Number of Dogs | 4 | 4 | 1 of 4: VT induction prevented |
| Mean Cycle Length | 173 ± 14 ms | Increased by >30% in 2 of 4 dogs | - |
| Nonsustained VT | |||
| Number of Dogs | 7 | 7 | 3 of 7: VT induction prevented |
| Mean Number of Beats | 8 ± 4 | - | - |
| Mean Cycle Length | 136 ± 18 ms | Increased by >30% in 2 of 7 dogs | - |
Table 2: Electrophysiological Effects of Intravenous Disopyramide [3]
| Parameter | Percent Change from Control |
| Refractoriness in the Infarct Zone | 38% to 53% increase |
| Ventricular Effective Refractory Period (VERP) | 13 ± 12% increase |
| QRS Duration | Prolonged |
| QT Interval | Prolonged |
Experimental Protocols
I. Harris Dog Assay: Induction of Ventricular Tachycardia
This protocol describes the surgical procedure to create a myocardial infarction and the subsequent induction of ventricular tachycardia in a canine model.
Materials:
-
Adult mongrel dogs
-
Anesthesia (e.g., thiamylal-halothane)[4]
-
Surgical instruments for thoracotomy
-
Suture materials
-
Electrocardiogram (ECG) monitoring equipment
-
Ventilator
-
Implantable pacing and recording electrodes
-
Programmed electrical stimulator
Procedure:
-
Animal Preparation: Anesthetize the dog and initiate positive pressure ventilation. Continuously monitor the ECG throughout the procedure.
-
Surgical Procedure (Two-stage coronary ligation):
-
Perform a left thoracotomy to expose the heart.
-
Isolate the left anterior descending (LAD) coronary artery.
-
Perform a two-stage ligation of the LAD to induce a myocardial infarction. This method helps to reduce acute mortality.
-
Implant pacing and recording electrodes on the epicardial surface of the left ventricle, including within the anticipated infarct zone.
-
Close the thoracotomy in layers.
-
-
Post-operative Care: Provide appropriate analgesic and antibiotic therapy. Allow the animals to recover for 3 to 8 days. During this period, spontaneous ventricular arrhythmias may occur.
-
Induction of Ventricular Tachycardia:
-
After the recovery period, perform programmed electrical stimulation in the conscious animal.
-
Deliver a train of electrical pulses (S1) at a fixed cycle length, followed by one or more premature stimuli (S2, S3).
-
The induction of sustained (>30 seconds) or nonsustained ventricular tachycardia is the endpoint for a positive model.
-
II. Evaluation of Disopyramide Efficacy
This protocol outlines the methodology for assessing the antiarrhythmic effects of Disopyramide in the established Harris dog model.
Materials:
-
Harris dog with inducible ventricular tachycardia
-
Disopyramide for intravenous administration
-
Infusion pump
-
ECG monitoring equipment
-
Programmed electrical stimulator
-
Blood collection supplies for pharmacokinetic analysis
Procedure:
-
Baseline Measurements:
-
In the conscious, resting dog, record baseline ECG, including heart rate, QRS duration, and QT interval.
-
Perform programmed electrical stimulation to confirm the inducibility of ventricular tachycardia and record the characteristics of the arrhythmia (e.g., cycle length, duration).
-
-
Drug Administration:
-
Administer a loading dose of Disopyramide intravenously, followed by a constant rate infusion to achieve and maintain a target plasma concentration (e.g., 3.7 ± 1.6 µg/ml).
-
-
Post-Drug Evaluation:
-
Continuously monitor the ECG for any changes in cardiac rhythm or intervals.
-
After allowing for drug distribution and reaching a steady-state concentration, repeat the programmed electrical stimulation protocol.
-
Assess the ability of Disopyramide to prevent the induction of ventricular tachycardia or to alter its characteristics (e.g., increased cycle length, conversion from sustained to nonsustained).
-
-
Electrophysiological Measurements:
-
Measure the ventricular effective refractory period (VERP) and the refractoriness within the infarct zone using the implanted electrodes.
-
-
Data Analysis:
-
Compare the pre-drug and post-drug data for each animal.
-
Analyze the effects of Disopyramide on the inducibility and characteristics of ventricular tachycardia, as well as on the measured electrophysiological parameters.
-
Visualizations
Signaling Pathway of Disopyramide (Class I Antiarrhythmic)
Caption: Mechanism of action of Disopyramide as a Class I antiarrhythmic agent.
Experimental Workflow for Evaluating Disopyramide in the Harris Dog Assay
Caption: Workflow for assessing Disopyramide in the Harris dog model.
References
- 1. Effects of antiarrhythmic drugs on canine ventricular arrhythmia models: which electrophysiological characteristics of drugs are related to their effectiveness? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. Actions of disopyramide on potential reentrant pathways and ventricular tachyarrhythmias in conscious dogs during the late post-myocardial infarction phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arrhythmogenicity of dopamine, dobutamine, and epinephrine in thiamylal-halothane anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Disobutamide-Induced Vacuolation in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disobutamide, an antiarrhythmic agent, is known to induce significant cytoplasmic vacuolation in various cell types. This phenomenon, primarily attributed to the drug's lysosomotropic properties, serves as a valuable model for studying drug-induced lysosomal stress and its downstream cellular consequences. As a cationic amphiphilic drug, this compound readily penetrates cell membranes in its un-ionized form and subsequently accumulates in the acidic environment of lysosomes. This sequestration leads to osmotic swelling and the formation of prominent, membrane-bound vacuoles. Understanding the mechanisms and kinetics of this compound-induced vacuolation is crucial for predicting potential off-target effects of novel drug candidates and for elucidating fundamental aspects of lysosomal biology and cellular stress responses.
These application notes provide a comprehensive overview of the cell culture models and experimental protocols used to investigate this compound-induced vacuolation. The included methodologies cover the induction and quantification of vacuolation, assessment of cellular viability, and ultrastructural analysis, providing researchers with the necessary tools to effectively study this cellular response.
Data Presentation: Quantitative Analysis of this compound-Induced Vacuolation
The following tables summarize quantitative data from studies on this compound-induced vacuolation in different cell culture models. This information can guide the design of new experiments and facilitate the comparison of results across various cell types and conditions.
Table 1: Dose-Dependent Induction of Vacuolation by this compound
| Cell Line | This compound Concentration (M) | Incubation Time (hours) | Observed Effect | Reference |
| Dog Coronary Artery Smooth Muscle Cells | 2 x 10⁻⁴ | 72 | Induction of cytoplasmic vacuoles without cell death. | [1] |
| Dog Coronary Artery Smooth Muscle Cells | 4 x 10⁻⁴ | 72 | Induction of cytoplasmic vacuoles without cell death. | [1] |
| Dog Coronary Artery Smooth Muscle Cells | 6 x 10⁻⁴ | 24 | Clear cytoplasmic vacuoles observed. | [1] |
| Dog Coronary Artery Smooth Muscle Cells | 2 x 10⁻⁴ to 10⁻³ | 24, 48, 72 | Dose and time-dependent increase in vacuole size and number. | [1] |
| Rat Urinary Bladder Carcinoma Cells | pH 7.0-8.0 | 24 | Early appearance of clear cytoplasmic vacuoles. | [2] |
| Rat Urinary Bladder Carcinoma Cells | pH 6.0-6.7 | 24 | No vacuole formation. |
Table 2: Influence of Extracellular pH on this compound-Induced Vacuolation
| Cell Line | Extracellular pH | This compound Uptake | Vacuolation | Reference |
| Rat Urinary Bladder Carcinoma Cells | 6.0 - 6.7 | Slow | None observed within 24 hours | |
| Rat Urinary Bladder Carcinoma Cells | 7.0 - 8.0 | Rapid | Directly proportional to increased basicity |
Experimental Protocols
This section provides detailed methodologies for key experiments to study this compound-induced vacuolation.
Protocol 1: Induction of Cytoplasmic Vacuolation in Cultured Cells
Objective: To induce cytoplasmic vacuolation in a selected cell line using this compound.
Materials:
-
Cell line of interest (e.g., Dog Coronary Artery Smooth Muscle Cells, Rat Urinary Bladder Carcinoma Cells)
-
Complete cell culture medium (e.g., M199 with 10% fetal calf serum)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Sterile tissue culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line in complete medium until it reaches 70-80% confluency.
-
Trypsinize and seed the cells into appropriate culture vessels (e.g., 6-well plates, 24-well plates with coverslips for microscopy).
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
On the day of the experiment, prepare a series of working concentrations of this compound by diluting the stock solution in pre-warmed complete culture medium. A typical concentration range to test is 1 x 10⁻⁴ M to 10 x 10⁻⁴ M.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the this compound working solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
-
Observation:
-
At each time point, observe the cells under a phase-contrast microscope for the appearance of cytoplasmic vacuoles.
-
Document the changes through photomicrography.
-
Protocol 2: Quantification of Vacuolation using Neutral Red Uptake Assay
Objective: To quantify the extent of vacuolation and assess cell viability based on the accumulation of Neutral Red dye in lysosomes.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Neutral Red (NR) stock solution (e.g., 4 mg/mL in PBS)
-
NR working solution (e.g., 40 µg/mL in complete medium, prepared fresh and incubated overnight at 37°C)
-
PBS
-
NR destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
96-well microplate reader
Procedure:
-
Preparation of NR Working Solution:
-
The day before the assay, dilute the NR stock solution 1:100 in complete culture medium to a final concentration of 40 µg/mL.
-
Incubate the NR working solution overnight at 37°C.
-
On the day of the assay, centrifuge the NR working solution to pellet any dye crystals that may have formed.
-
-
Staining:
-
Remove the this compound-containing medium from the cells in the 96-well plate.
-
Add the pre-warmed NR working solution to each well.
-
Incubate for 2-3 hours at 37°C, allowing the viable cells to take up the dye into their lysosomes.
-
-
Washing:
-
Aspirate the NR working solution.
-
Wash the cells with PBS to remove any unincorporated dye.
-
-
Dye Extraction:
-
Add the NR destain solution to each well.
-
Agitate the plate gently for 10-15 minutes to extract the dye from the cells.
-
-
Measurement:
-
Measure the absorbance of the extracted dye at 540 nm using a microplate reader.
-
A decrease in Neutral Red uptake is indicative of cell death or impaired lysosomal function.
-
Protocol 3: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxicity of this compound by measuring the metabolic activity of the cells.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate reader
Procedure:
-
MTT Addition:
-
Following the treatment with this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Aspirate the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
-
Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
The intensity of the purple color is directly proportional to the number of viable cells.
-
Protocol 4: Ultrastructural Analysis by Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology of this compound-induced vacuoles at the ultrastructural level.
Materials:
-
Cells cultured on coverslips or in culture dishes and treated with this compound.
-
Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)
-
Post-fixative (e.g., 1% osmium tetroxide in 0.1 M cacodylate buffer)
-
Graded series of ethanol for dehydration
-
Propylene oxide
-
Epoxy resin
-
Uranyl acetate and lead citrate for staining
-
Transmission Electron Microscope
Procedure:
-
Fixation:
-
Wash the treated cells with PBS.
-
Fix the cells with the primary fixative for at least 1 hour at 4°C.
-
Rinse the cells with 0.1 M cacodylate buffer.
-
Post-fix with 1% osmium tetroxide for 1 hour at room temperature.
-
-
Dehydration and Embedding:
-
Dehydrate the samples through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate the samples with propylene oxide and then with a mixture of propylene oxide and epoxy resin.
-
Embed the samples in pure epoxy resin and polymerize at 60°C for 48 hours.
-
-
Sectioning and Staining:
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
-
Imaging:
-
Examine the sections using a Transmission Electron Microscope.
-
Capture images of the vacuoles and other cellular organelles. The vacuoles induced by this compound are typically round, membrane-bound, and contain electron-lucent material.
-
Mandatory Visualization
Caption: Experimental workflow for studying this compound-induced vacuolation.
Caption: Proposed signaling pathway for this compound-induced vacuolation.
References
Application Notes and Protocols for the Quantification of Disobutamide in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disobutamide is a di-cationic antiarrhythmic agent known for its high accumulation in tissues, a critical factor in understanding its pharmacokinetic and pharmacodynamic profile.[1] Accurate quantification of this compound in various tissue samples is therefore essential for preclinical and clinical research. This document provides detailed application notes and protocols for the determination of this compound concentrations in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2][3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing a robust analytical method.
| Property | Value | Significance for Analysis |
| Chemical Class | Antiarrhythmic Agent | Guides the selection of analytical techniques common for this class of drugs. |
| Cationic Nature | Di-cationic | Influences extraction method, particularly for Solid Phase Extraction (SPE) where ion-exchange mechanisms can be utilized. High tissue accumulation is attributed to this property.[1] |
| pKa | 8.6 and 10.2[1] | Dictates the pH for optimal extraction. Adjusting the sample pH to be approximately 2 units above or below the pKa values will ensure the analyte is in a neutral or fully ionized state, respectively, which is critical for efficient extraction. |
Experimental Protocols
Protocol 1: Quantification of this compound in Tissue by LC-MS/MS following Solid Phase Extraction (SPE)
This protocol is recommended for its high selectivity and ability to produce clean extracts, which is particularly important for complex matrices like tissue homogenates.
1. Tissue Homogenization:
-
Accurately weigh approximately 100-200 mg of the tissue sample.
-
Add 3 volumes (w/v) of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenize the tissue using a mechanical homogenizer (e.g., rotor-stator or bead beater) until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize degradation.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the extraction procedure.
2. Solid Phase Extraction (SPE):
-
Internal Standard Spiking: Spike the tissue homogenate supernatant with an appropriate internal standard (IS), such as a stable isotope-labeled this compound (this compound-d6) or a structurally similar compound.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Loading: Acidify the supernatant with formic acid (to a final concentration of 2%) to ensure this compound is in its fully protonated state. Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove hydrophilic impurities.
-
Wash the cartridge with 1 mL of methanol to remove lipophilic impurities.
-
-
Elution: Elute this compound and the IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic mobile phase neutralizes the charge on this compound, facilitating its elution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for retaining and separating this compound from matrix components.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over a few minutes, hold, and then re-equilibrate. The exact gradient should be optimized to ensure good peak shape and separation from any interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is appropriate for the di-cationic nature of this compound.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its IS. These transitions need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Hypothetical MRM Transitions for this compound: Q1: m/z [M+H]+ → Q3: m/z [fragment ion 1]; Q1: m/z [M+H]+ → Q3: m/z [fragment ion 2]
-
Hypothetical MRM Transitions for IS (this compound-d6): Q1: m/z [M+H+6]+ → Q3: m/z [fragment ion 1+6]
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize the signal intensity for the specified MRM transitions.
-
Protocol 2: Quantification of this compound in Tissue by LC-MS/MS following Liquid-Liquid Extraction (LLE)
LLE is a simpler and often faster alternative to SPE, though it may result in less clean extracts.
1. Tissue Homogenization:
-
Follow the same procedure as described in Protocol 1, step 1.
2. Liquid-Liquid Extraction (LLE):
-
Internal Standard Spiking: Spike the tissue homogenate supernatant with the internal standard.
-
pH Adjustment: Adjust the pH of the supernatant to >11 using a suitable base (e.g., 1M NaOH) to deprotonate this compound and increase its solubility in organic solvents.
-
Extraction: Add 3 volumes of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and isopropanol).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 5 minutes, followed by centrifugation at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection and Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Follow the same LC-MS/MS conditions as described in Protocol 1, step 3.
Data Presentation
The following tables present illustrative quantitative data that could be expected from a validated method for this compound in tissue samples.
Table 1: Illustrative Calibration Curve Parameters for this compound in Rat Liver Tissue
| Parameter | Value |
| Linearity Range | 1 - 2000 ng/g |
| Correlation Coefficient (r²) | > 0.995 |
| Regression Equation | y = mx + c (where y = peak area ratio, x = concentration) |
| Weighting | 1/x² |
Table 2: Illustrative Accuracy and Precision Data for this compound Quantification
| Quality Control (QC) Level | Nominal Conc. (ng/g) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (% Bias) |
| Lower Limit of Quantitation (LLOQ) | 1 | < 15% | < 15% | ± 20% |
| Low QC (LQC) | 3 | < 10% | < 10% | ± 15% |
| Medium QC (MQC) | 100 | < 10% | < 10% | ± 15% |
| High QC (HQC) | 1500 | < 10% | < 10% | ± 15% |
Table 3: Illustrative Recovery and Matrix Effect Data for this compound
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 85 - 95% | 90 - 110% |
| HQC | 88 - 98% | 92 - 108% |
Visualization of Experimental Workflows
Caption: General workflow for this compound quantification in tissue.
Caption: Detailed Solid Phase Extraction (SPE) workflow.
Caption: Detailed Liquid-Liquid Extraction (LLE) workflow.
References
- 1. Importance of pharmacokinetic and physicochemical data in the discovery and development of novel anti-arrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput quantification of ten antiarrhythmic drugs in human plasma using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of ten antiarrhythic drugs and a metabolite in human plasma by liquid chromatography--tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Development of Disobutamide: A Novel Beta-1 Adrenergic Agonist
Application Note & Protocols for Researchers
Introduction: Disobutamide is a novel chiral catecholamine derivative, structurally related to dobutamine, with potential therapeutic applications in cardiovascular medicine as a beta-1 adrenergic agonist. Its primary mechanism of action is anticipated to be the direct stimulation of β1-adrenergic receptors in the heart, leading to an increase in myocardial contractility and cardiac output. These application notes provide a comprehensive framework for the preclinical evaluation of this compound, outlining key in vitro and in vivo studies to characterize its pharmacological profile and assess its safety. Dobutamine, a well-established β1-agonist, is used as a comparator throughout these protocols to benchmark the performance of this compound.
I. Pharmacological Characterization
In Vitro Receptor Binding Affinity
Objective: To determine the binding affinity and selectivity of this compound for adrenergic receptor subtypes.
Protocol:
-
Membrane Preparation: Prepare cell membrane fractions from tissues or cell lines expressing high levels of β1 (e.g., rat heart), β2 (e.g., rat lung), α1 (e.g., rat heart), and α2 (e.g., human platelets) adrenergic receptors.
-
Radioligand Binding Assay:
-
Incubate membrane preparations with a specific radioligand for each receptor subtype (e.g., [3H]dihydroalprenolol for β receptors, [3H]prazosin for α1 receptors).
-
Add increasing concentrations of unlabeled this compound or Dobutamine to compete with the radioligand for receptor binding.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of specific radioligand binding (IC50). Calculate the dissociation constant (KD) using the Cheng-Prusoff equation.
Data Presentation:
| Compound | Receptor Subtype | Tissue/Cell Source | Radioligand | KD (µM)[1][2] |
| This compound | β1 | Rat Heart | [3H]DHA | TBD |
| β2 | Rat Lung | [3H]DHA | TBD | |
| α1 | Rat Heart | [3H]Prazosin | TBD | |
| α2 | Human Platelet | [3H]DHE | TBD | |
| Dobutamine | β1 | Rat Heart | [3H]DHA | 2.5 |
| β2 | Rat Lung | [3H]DHA | 25.4 | |
| α1 | Rat Heart | [3H]Prazosin | 0.09 | |
| α2 | Human Platelet | [3H]DHE | 9.3 |
TBD: To Be Determined
In Vitro Functional Assays
Objective: To evaluate the functional effects of this compound on cardiac myocytes, including contractility and electrophysiology.
Protocols:
-
Isolated Papillary Muscle Assay (Contractility):
-
Isolate papillary muscles from the right ventricle of rabbits.
-
Mount the muscles in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2/5% CO2 at 37°C.
-
Stimulate the muscles electrically and record isometric or isotonic contractions.
-
Administer cumulative concentrations of this compound or Dobutamine and record changes in the force of contraction.
-
Calculate the EC50 value (the concentration that produces 50% of the maximal response).
-
-
Patch-Clamp Electrophysiology on Isolated Cardiomyocytes:
-
Isolate ventricular myocytes from adult mouse or rat hearts.
-
Using the whole-cell patch-clamp technique, record action potentials (APs) in current-clamp mode and specific ion channel currents (e.g., L-type Ca2+ current) in voltage-clamp mode.
-
Perfuse the cells with increasing concentrations of this compound or Dobutamine.
-
Analyze changes in AP parameters (e.g., duration at 50% and 90% repolarization - APD50, APD90) and ion channel characteristics.
-
Data Presentation:
| Parameter | This compound | Dobutamine |
| In Vitro Contractility (Rabbit Papillary Muscle) | ||
| EC50 for Positive Inotropic Effect (µM) | TBD | ~0.3-1.0 |
| In Vitro Electrophysiology (Rodent Ventricular Myocytes) | ||
| Effect on APD90 | TBD | Prolongation at higher concentrations |
| Effect on L-type Ca2+ Current | TBD | Increase |
TBD: To Be Determined
II. In Vivo Efficacy and Safety Pharmacology
Hemodynamic Assessment in a Rodent Model
Objective: To assess the dose-dependent effects of this compound on systemic hemodynamics in a healthy rat model.
Protocol:
-
Anesthetize male Sprague-Dawley rats.
-
Catheterize the carotid artery for blood pressure monitoring and the jugular vein for drug administration.
-
Record baseline hemodynamic parameters, including heart rate (HR), systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP).
-
Administer increasing intravenous doses of this compound or Dobutamine.
-
Continuously monitor and record hemodynamic parameters throughout the infusion.
-
In a separate cohort, perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
Data Presentation:
| Dose (µg/kg/min) | Compound | Change in HR (bpm) | Change in SBP (%) | Change in DBP (%) |
| 5 | This compound | TBD | TBD | TBD |
| 10 | TBD | TBD | TBD | |
| 20 | TBD | TBD | TBD | |
| 5 | Dobutamine | Increase | Increase | Variable |
| 10 | Increase | Increase | Variable | |
| 20 | Significant Increase | Significant Increase | Variable |
TBD: To Be Determined. Dobutamine data is generalized from literature.
Cardiac Function in a Large Animal Model of Heart Failure
Objective: To evaluate the efficacy of this compound in improving cardiac function in a clinically relevant large animal model of heart failure.
Protocol:
-
Induce heart failure in a large animal model (e.g., canine model with coronary microembolization or rapid pacing).
-
Characterize the heart failure phenotype through hemodynamic monitoring and echocardiography.
-
Administer an intravenous infusion of this compound or Dobutamine at various doses.
-
Measure key parameters of cardiac performance, including cardiac output (CO), stroke volume (SV), left ventricular end-diastolic pressure (LVEDP), and systemic vascular resistance (SVR).
Data Presentation:
| Parameter | Baseline (Heart Failure) | This compound (TBD dose) | Dobutamine (10 µg/kg/min)[3][4] |
| Cardiac Output (L/min) | Decreased | TBD | Increased |
| Stroke Volume (mL) | Decreased | TBD | Increased |
| LVEDP (mmHg) | Increased | TBD | Decreased |
| Systemic Vascular Resistance (mmHg/L/min) | Increased | TBD | Decreased |
TBD: To Be Determined
III. Toxicology
Acute Toxicity
Objective: To determine the median lethal dose (LD50) of this compound.
Protocol:
-
Administer single escalating doses of this compound via intravenous and oral routes to groups of mice and rats.
-
Observe the animals for signs of toxicity and mortality over a 14-day period.
-
Calculate the LD50 using appropriate statistical methods.
Data Presentation:
| Species | Route | This compound LD50 (mg/kg) | Dobutamine LD50 (mg/kg)[5] |
| Mouse | Intravenous | TBD | 64.8 (Male) / 73.2 (Female) |
| Rat | Intravenous | TBD | Data not readily available |
| Mouse | Oral | TBD | Data not readily available |
| Rat | Oral | TBD | Data not readily available |
TBD: To Be Determined
IV. Visualizations
References
- 1. DailyMed - DILTIAZEM HYDROCHLORIDE tablet, film coated [dailymed.nlm.nih.gov]
- 2. (dobutamine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. Characterisation of rodent dobutamine echocardiography for preclinical safety pharmacology assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Can dobutamine echocardiography induce myocardial damage in patients with dysfunctional but viable myocardium supplied by a severely stenotic coronary artery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-lactancia.org [e-lactancia.org]
Application Notes and Protocols for Assessing the Antiarrhythmic Activity of Disobutamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disobutamide is a Class Ia antiarrhythmic agent, a classification it shares with drugs like quinidine and procainamide. Its primary mechanism of action is the blockade of fast sodium channels (INa) in cardiac myocytes. This action decreases the slope of phase 0 of the cardiac action potential, leading to a reduction in conduction velocity and an increase in the effective refractory period. These electrophysiological effects form the basis of its antiarrhythmic properties.
These application notes provide a detailed overview of established and relevant methods for assessing the antiarrhythmic activity of this compound. The protocols are based on standard preclinical models used for Class I antiarrhythmic drugs, with specific details adapted from studies on the closely related compound, disopyramide, due to the limited availability of detailed public protocols for this compound itself.
I. In Vivo Assessment of Antiarrhythmic Activity
In vivo models are crucial for evaluating the efficacy of an antiarrhythmic agent in a complex physiological system. These models allow for the assessment of a drug's ability to prevent or terminate arrhythmias induced by various stimuli.
Ouabain-Induced Ventricular Arrhythmia Model in Dogs
This model is a classic method for inducing ventricular arrhythmias and is particularly sensitive to the effects of sodium channel blockers.
Experimental Protocol:
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Animal Preparation:
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Adult mongrel dogs of either sex are anesthetized with an appropriate agent (e.g., sodium pentobarbital, 30 mg/kg, IV).
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The animals are ventilated mechanically to maintain normal blood gases.
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A femoral artery and vein are cannulated for blood pressure monitoring and drug/anesthetic administration, respectively.
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A standard limb lead II electrocardiogram (ECG) is continuously monitored and recorded.
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Arrhythmia Induction:
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Ouabain is infused intravenously at an initial dose of 40 µg/kg, followed by 20 µg/kg every 30 minutes until a stable ventricular arrhythmia (e.g., ventricular tachycardia) persists for at least 10 minutes.
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This compound Administration and Assessment:
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Once a stable arrhythmia is established, this compound is administered intravenously as a bolus dose or a slow infusion.
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The dose of this compound required to convert the ventricular arrhythmia to a stable sinus rhythm is determined.
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ECG parameters (heart rate, PR interval, QRS duration, QT interval) and blood pressure are monitored continuously throughout the experiment.
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Data Presentation:
| Parameter | Pre-Disobutamide | Post-Disobutamide |
| Heart Rate (bpm) | ||
| QRS Duration (ms) | ||
| QT Interval (ms) | ||
| Mean Arterial Pressure (mmHg) | ||
| Dose for Conversion (mg/kg) | N/A |
Coronary Artery Ligation-Induced Arrhythmia Model in Dogs
This model simulates arrhythmias associated with myocardial ischemia and infarction, a common clinical scenario.
Experimental Protocol:
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Animal Preparation:
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Similar to the ouabain model, dogs are anesthetized and instrumented for hemodynamic and ECG monitoring.
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A left thoracotomy is performed to expose the heart.
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A ligature is placed around the left anterior descending (LAD) coronary artery.
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Arrhythmia Induction:
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The LAD is occluded to induce myocardial ischemia, which typically results in the development of ventricular arrhythmias within minutes.
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This compound Administration and Assessment:
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This compound can be administered either prophylactically (before coronary occlusion) to assess its ability to prevent arrhythmias, or therapeutically (after the onset of arrhythmias) to evaluate its conversion efficacy.
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The incidence and severity of ventricular arrhythmias (e.g., premature ventricular contractions, ventricular tachycardia, ventricular fibrillation) are quantified.
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ECG parameters and hemodynamic variables are monitored throughout the procedure.
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Data Presentation:
| Group | Incidence of VT (%) | Incidence of VF (%) | Mortality (%) |
| Control (Vehicle) | |||
| This compound (Prophylactic) | |||
| This compound (Therapeutic) |
VT: Ventricular Tachycardia; VF: Ventricular Fibrillation
II. In Vitro Electrophysiological Assessment
In vitro studies using isolated cardiac tissues or cells provide detailed insights into the cellular and ionic mechanisms of a drug's action.
Conventional Microelectrode Studies on Canine Purkinje Fibers
Purkinje fibers are a key component of the cardiac conduction system and are often involved in the genesis of ventricular arrhythmias.
Experimental Protocol:
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Tissue Preparation:
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Hearts are excised from anesthetized dogs and placed in cold, oxygenated Tyrode's solution.
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Free-running Purkinje fibers are dissected from the ventricles and mounted in a tissue bath.
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The tissue is superfused with oxygenated Tyrode's solution at 37°C.
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Electrophysiological Recordings:
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Glass microelectrodes filled with 3 M KCl are used to impale the Purkinje fibers and record transmembrane action potentials.
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The tissue is stimulated at a constant cycle length (e.g., 1000 ms).
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This compound Application and Measurement:
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After obtaining stable baseline recordings, the superfusion solution is switched to one containing this compound at various concentrations.
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The following action potential parameters are measured:
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Maximum upstroke velocity of phase 0 (Vmax)
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Action Potential Amplitude (APA)
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Action Potential Duration at 50% and 90% repolarization (APD50, APD90)
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Effective Refractory Period (ERP)
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Data Presentation:
| This compound Conc. (µM) | Vmax (% of Control) | APD90 (ms) | ERP (ms) |
| 0 (Control) | 100 | ||
| 1 | |||
| 10 | |||
| 30 |
Patch-Clamp Studies on Isolated Cardiomyocytes
Patch-clamp techniques allow for the direct measurement of ionic currents, providing definitive evidence of a drug's effect on specific ion channels.
Experimental Protocol:
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Cell Isolation:
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Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, or canine).
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Current Recordings:
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The whole-cell patch-clamp technique is used to record the fast sodium current (INa).
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Cells are held at a holding potential of -80 mV, and depolarizing voltage steps are applied to elicit INa.
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This compound Application and Analysis:
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This compound is applied to the extracellular solution at varying concentrations.
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The effect of this compound on the peak INa is measured to determine the concentration-response relationship and the IC50 value.
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The effects on the voltage-dependence of activation and inactivation of the sodium channel can also be assessed.
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Data Presentation:
| This compound Conc. (µM) | Peak INa (% of Control) |
| 0 (Control) | 100 |
| 1 | |
| 10 | |
| 100 |
III. Visualizations
Caption: Experimental workflow for assessing this compound's antiarrhythmic activity.
Troubleshooting & Optimization
Technical Support Center: Disobutamide-Induced Cytoplasmic Vacuole Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the mechanism of disobutamide-induced cytoplasmic vacuole formation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced cytoplasmic vacuole formation?
A1: this compound is a lipophilic weak base, and its ability to induce cytoplasmic vacuoles is primarily attributed to a phenomenon known as lysosomotropism.[1][2] The proposed mechanism involves the following steps:
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Cellular Uptake: Being lipophilic, the un-ionized form of this compound can readily cross the cell membrane. This process is pH-dependent; a more basic extracellular pH increases the proportion of the un-ionized form, leading to greater cellular uptake and more pronounced vacuole formation.[3][4]
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Lysosomal Accumulation: Once inside the cell, this compound accumulates in acidic organelles, particularly lysosomes. The acidic environment of the lysosome (pH 4.5-5.0) causes the weakly basic this compound to become protonated (ionized). This charged form is less membrane-permeable and becomes trapped within the lysosome.[5]
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Lysosomal Dysfunction: The accumulation of this compound leads to lysosomal dysfunction. This can include an increase in the internal pH of the lysosome and inhibition of lysosomal enzymes.
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Vacuole Formation: The sequestration of this compound and the resulting lysosomal dysfunction are thought to be the direct cause of the formation of clear cytoplasmic vacuoles. These vacuoles are membrane-bound and contain electron-lucent material, consistent with an endo-lysosomal origin.
Q2: What is the evidence supporting the lysosomotropic mechanism for this compound?
A2: The primary evidence comes from studies showing that the uptake of this compound and the subsequent formation of cytoplasmic vacuoles are dependent on the extracellular pH. Increased basicity of the culture medium enhances both drug uptake and vacuole formation, which is a characteristic feature of lysosomotropic weak bases. Additionally, mass spectrometry has confirmed the intracellular presence of the parent this compound compound, suggesting that the drug itself, and not a metabolite, is responsible for the effect.
Q3: Are there any specific signaling pathways known to be involved in this compound-induced vacuolization?
A3: While direct studies on this compound's effect on specific signaling pathways are limited, research on other lysosomotropic compounds suggests the potential involvement of the mTOR (mammalian target of rapamycin) and TFEB (transcription factor EB) signaling pathways. Lysosomal stress, such as that caused by drug accumulation, can inhibit mTORC1 activity. This inhibition leads to the dephosphorylation and nuclear translocation of TFEB, a master regulator of lysosomal biogenesis and autophagy. This is considered a compensatory response to clear the dysfunctional lysosomes and restore cellular homeostasis. The release of calcium from stressed lysosomes can also contribute to TFEB activation. However, it is important to note that the direct involvement of the mTOR/TFEB pathway in this compound-induced vacuolization is a hypothesis based on the effects of other lysosomotropic agents and requires direct experimental validation.
Q4: Is the formation of vacuoles reversible?
A4: The reversibility of vacuole formation upon removal of this compound has not been explicitly stated in the reviewed literature. However, for many lysosomotropic agents, transient vacuolization can be reversible if the drug is removed before significant cellular damage occurs.
Q5: Is vacuole formation associated with cell death?
A5: Cytoplasmic vacuolization can be a precursor to or a marker of certain types of cell death. However, studies with this compound have shown that cytoplasmic vacuoles can be induced without causing cell death at concentrations of 2 x 10⁻⁴ M or 4 x 10⁻⁴ M over a 3-day exposure in dog coronary artery muscle cells. At higher concentrations and longer exposure times, cell death with and without vacuoles was observed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or minimal vacuole formation observed. | 1. Incorrect pH of the culture medium: this compound uptake is pH-dependent. A medium that is too acidic will reduce the amount of un-ionized drug available to cross the cell membrane. 2. This compound concentration is too low: Vacuole formation is dose-dependent. 3. Incubation time is too short: The formation of vacuoles is time-dependent. 4. Cell type is not susceptible: Different cell lines may have varying sensitivities to this compound. | 1. Adjust and buffer the culture medium pH to a range of 7.0-8.0 to maximize drug uptake. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations between 2 x 10⁻⁴ M and 10⁻³ M have been shown to be effective in some cell types. 3. Increase the incubation time. Observable vacuoles may take several hours to 24 hours or longer to appear. 4. Consider using a different cell line. Cell lines previously shown to be responsive include rat urinary bladder carcinoma cells and dog coronary artery smooth muscle cells. |
| High levels of cell death observed. | 1. This compound concentration is too high: Higher concentrations can lead to cytotoxicity. 2. Prolonged exposure: Long incubation times, even at moderate concentrations, can lead to cell death. | 1. Lower the concentration of this compound. Aim for the lowest concentration that still induces vacuole formation. 2. Reduce the incubation time. Perform a time-course experiment to find the optimal window for observing vacuoles before significant cell death occurs. |
| Difficulty in quantifying vacuolization. | 1. Subjective assessment: Visual estimation can be inconsistent. 2. Lack of appropriate markers: Identifying the origin of vacuoles can be challenging. | 1. Use image analysis software to quantify the number of vacuoles per cell, the total vacuolated area per cell, or the percentage of vacuolated cells in the population. 2. Use fluorescent probes. Co-stain with a lysosomal marker like LysoTracker or an antibody against LAMP-1 to confirm the lysosomal origin of the vacuoles. |
Quantitative Data
The following table summarizes the experimental conditions for this compound-induced vacuole formation in cultured dog coronary artery muscle cells, as reported in the literature.
| Parameter | Value(s) |
| Cell Type | Cultured dog coronary artery smooth muscle cells |
| This compound Concentrations | 0, 1, 2, 3, 6, 8, and 10 x 10⁻⁴ M |
| Exposure Times | 24, 48, and 72 hours |
| Effective Concentration Range for Vacuolization | 2 x 10⁻⁴ M to 10⁻³ M |
| Observation | Vacuole formation was dose- and time-dependent. |
| Electron Microscopy Findings | Vacuoles were round, primarily membrane-bound, and contained mostly electron-lucent material. |
Experimental Protocols & Visualizations
Proposed Signaling Pathway for this compound-Induced Vacuolization
Caption: Proposed mechanism of this compound-induced vacuole formation.
General Experimental Workflow for Studying Drug-Induced Vacuolization
Caption: General workflow for investigating vacuole formation.
Detailed Methodology: Induction and Observation of Cytoplasmic Vacuoles
This protocol is a generalized procedure based on methodologies reported for studying this compound's effects. Researchers should optimize parameters for their specific cell type and experimental goals.
1. Cell Culture and Plating: a. Culture your chosen cell line (e.g., dog coronary artery smooth muscle cells) in the recommended medium (e.g., M199) supplemented with 10% fetal calf serum. b. Grow cells on glass coverslips in petri dishes or multi-well plates until they reach the desired confluency (e.g., semi-confluent).
2. Preparation of this compound Stock Solution: a. Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). b. Prepare serial dilutions of the stock solution in the culture medium to achieve the final desired concentrations (e.g., 1x10⁻⁴ M to 1x10⁻³ M). Ensure the final solvent concentration is consistent across all conditions, including the vehicle control, and is non-toxic to the cells.
3. Drug Treatment: a. Remove the old medium from the cultured cells. b. Add the medium containing the different concentrations of this compound or the vehicle control to the cells. c. Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).
4. Microscopic Analysis:
5. Quantification and Data Analysis: a. Acquire images from multiple fields of view for each experimental condition. b. Use image analysis software (e.g., ImageJ/Fiji) to quantify the extent of vacuolization. c. Parameters to measure can include:
- Percentage of vacuolated cells.
- Average number of vacuoles per cell.
- Average vacuole size.
- Total vacuolated area as a percentage of the total cytoplasmic area. d. Perform statistical analysis to determine the significance of the observed differences between treatment groups.
References
- 1. Cytoplasmic vacuolization during exposure to drugs and other substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysosomal adaptation: How cells respond to lysosomotropic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lysosomal adaptation: How cells respond to lysosomotropic compounds | PLOS One [journals.plos.org]
Optimizing Disobutamide dosage to reduce cellular toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Disobutamide dosage to reduce cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, ATP-competitive inhibitor of Kinase X (KX), a critical serine/threonine kinase in the Cellular Proliferation Pathway (CPP). By inhibiting KX, this compound blocks downstream signaling required for cell cycle progression, leading to a cytostatic effect in cancer cells where the CPP is aberrantly active.
Q2: What is the known mechanism of this compound-induced cellular toxicity? A2: At concentrations exceeding the therapeutic window for KX inhibition, this compound exhibits off-target activity against the Mitochondrial Function Regulator (MFR). Inhibition of MFR disrupts mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production, release of cytochrome c, and subsequent activation of the intrinsic apoptotic pathway. This is the primary source of cellular toxicity.
Q3: How should this compound be stored and reconstituted? A3: this compound is supplied as a lyophilized powder. For long-term storage, keep it at -20°C. To reconstitute, use sterile DMSO to create a 10 mM stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For cell culture experiments, further dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Q4: In which cell lines has this compound shown efficacy? A4: this compound has demonstrated the most significant anti-proliferative effects in cell lines with known hyperactivation of the Cellular Proliferation Pathway (CPP). We recommend initially screening a panel of cell lines and correlating the IC50 values with the expression or mutation status of Kinase X (KX).
Key Experimental Data
The following tables summarize the key in vitro characteristics of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Description |
| Kinase X (KX) | Biochemical Kinase Assay | 15 | Primary Target: Potent inhibition demonstrates on-target efficacy. |
| MFR | Mitochondrial Respiration Assay | 450 | Primary Off-Target: Inhibition leads to mitochondrial toxicity. |
| Kinase Y (KY) | Biochemical Kinase Assay | > 10,000 | Selectivity Control: Structurally related kinase showing minimal inhibition. |
| Kinase Z (KZ) | Biochemical Kinase Assay | > 10,000 | Selectivity Control: Structurally related kinase showing minimal inhibition. |
Table 2: Cellular Activity of this compound in Cancer Cell Line Model (e.g., HT-29)
| Parameter | Assay Type | EC50 (nM) | Description |
| Anti-Proliferation | Cell Viability (72h) | 50 | Therapeutic Effect: Concentration to achieve 50% inhibition of cell growth. |
| Apoptosis Induction | Caspase-3/7 Activity (48h) | 750 | Toxicity Marker: Concentration to induce 50% of maximal apoptotic signal. |
Visualized Pathways and Workflows
Caption: this compound's dual effect on cellular pathways.
Caption: Workflow for determining the therapeutic window.
Troubleshooting Guide
Q5: I'm seeing high variability between my replicate wells. What could be the cause? A5: High variability can stem from several sources. Here are the most common causes and solutions:
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Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating.[1] Let the plate rest at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell distribution.[1]
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Pipetting Errors: Calibrate your pipettes regularly.[1] When preparing serial dilutions, ensure thorough mixing between each step. Pre-wetting pipette tips can also improve accuracy.[1]
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Edge Effects: Evaporation in the outer wells of a microplate can concentrate media components and your compound, leading to skewed results. To mitigate this, avoid using the outer wells for samples and instead fill them with sterile media or PBS to act as a humidity barrier.[2]
Q6: this compound appears much more toxic in my experiments than the datasheet suggests. Why? A6: Several factors could lead to unexpectedly high toxicity:
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Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. Stressed or high-passage cells can be more sensitive to drug-induced toxicity.
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Final DMSO Concentration: Ensure the final concentration of DMSO in your wells is below 0.1%. Higher concentrations can be cytotoxic and potentiate the toxicity of your compound.
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Assay Timing: The timing of your analysis is crucial. If you measure toxicity too early, you may miss the peak effect. If you measure too late, the primary cytotoxic effect might be confounded by secondary effects or by cells dying in control wells due to nutrient depletion. A time-course experiment is recommended.
Q7: My anti-proliferation (IC50) and cytotoxicity (TC50) curves are nearly identical. Am I measuring the same thing? A7: This is a common issue when using metabolic assays (like MTT) to infer cell number. Such assays measure metabolic activity, which can decrease due to either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect). Since this compound has known off-target mitochondrial effects, an MTT assay could reflect both on-target anti-proliferative action and off-target mitochondrial toxicity.
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Solution: To distinguish between these effects, you must use multiple assays.
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Run a direct cytotoxicity assay that measures membrane integrity (e.g., LDH release or a dye-exclusion assay).
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Run a specific apoptosis assay (e.g., Caspase-Glo® 3/7) to confirm the mechanism of cell death.
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Compare the dose-response curves from these specific assays to your proliferation assay to delineate the therapeutic window.
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References
Technical Support Center: The Effect of Culture Medium pH on Disobutamide-Induced Vacuole Induction
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting experiments and answering frequently asked questions related to the influence of culture medium pH on the induction of cytoplasmic vacuoles by Disobutamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which culture medium pH affects this compound-induced vacuole formation?
A1: The pH of the culture medium dictates the ionization state of this compound, a weakly basic compound.[1][2] For this compound to enter a cell and induce vacuole formation, it must be in its un-ionized, electrically neutral state to cross the lipoidal cell membrane.[1][3] In a more alkaline (higher pH) medium, a larger fraction of this compound exists in this un-ionized form, leading to increased cellular uptake and, consequently, more rapid and pronounced vacuole induction.[1] Conversely, in an acidic (lower pH) medium, this compound is predominantly in its ionized, charged form, which cannot easily penetrate the cell membrane, resulting in reduced uptake and a lack of vacuole formation.
Q2: What type of vacuoles does this compound induce, and where do they originate?
A2: this compound induces clear cytoplasmic vacuoles that are membrane-bound vesicles. These vacuoles are believed to be derived from acidic intracellular compartments such as lysosomes and endosomes. As a cationic amphiphilic drug, this compound is considered a lysosomotropic agent, meaning it accumulates within these acidic organelles. The vacuoles are thought to be a result of drug sequestration and storage within these distended vesicles.
Q3: Is it the this compound molecule itself or a metabolite that causes vacuolation?
A3: Mass spectrometry studies have demonstrated the intracellular presence of the parent this compound molecule. This indicates that this compound, and not its metabolites, is directly responsible for inducing the formation of cytoplasmic vacuoles.
Q4: Is the vacuolation induced by this compound a sign of cytotoxicity?
A4: While extensive vacuolation can be a cellular stress response, studies on this compound-induced vacuoles in vivo have shown that even with numerous vacuoles present, there was no apparent evidence of necrosis, inflammation, or other signs of functional impairment. The phenomenon is described more as a form of intracellular drug storage rather than acute toxicity.
Troubleshooting Guide
Problem 1: I am treating my cells with this compound, but I am not observing any vacuole formation.
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Question: What is the pH of your culture medium?
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Answer: The induction of vacuoles by this compound is highly dependent on the extracellular pH. If your medium is acidic (pH 6.0-6.7), the uptake of this compound is significantly slowed, and vacuole formation may not be apparent, even after 24 hours.
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Recommendation:
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Measure the pH of your culture medium after all supplements have been added and it has been equilibrated in the CO2 incubator.
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Ensure the pH is in the neutral to alkaline range (pH 7.0-8.0) for optimal this compound uptake and vacuole induction.
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If necessary, adjust the medium pH using standard laboratory buffers, ensuring the buffer itself does not cause cellular stress.
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Problem 2: The extent of vacuolation is inconsistent between my experiments.
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Question: Are you carefully controlling the pH of your culture medium in all experiments?
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Answer: Minor variations in culture medium pH can lead to significant differences in the rate of this compound uptake and the subsequent degree of vacuolation. Factors such as the concentration of CO2 in the incubator and the buffering capacity of the medium can influence the final pH.
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Recommendation:
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Standardize your procedure for medium preparation and equilibration.
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Measure and record the pH of the medium for each experiment just before adding it to the cells.
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Consider using a medium with a more robust buffering system if pH stability is a persistent issue.
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Problem 3: I am observing vacuoles, but I am unsure if they are the result of this compound or another experimental factor.
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Question: Have you included the proper controls in your experimental setup?
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Answer: To confirm that the observed vacuoles are induced by this compound, it is crucial to run parallel control experiments.
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Recommendation:
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Vehicle Control: Treat cells with the same solvent used to dissolve the this compound (e.g., DMSO) at the same final concentration.
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pH Control: Culture cells in media of varying pH levels (e.g., pH 6.5, 7.4, 8.0) without the addition of this compound to ensure the pH alone is not causing vacuolation.
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Positive Control (Optional): If available, use another known lysosomotropic agent (e.g., chloroquine) to compare the morphology of the induced vacuoles.
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Data Presentation
Table 1: Effect of Culture Medium pH on this compound Uptake and Vacuole Induction
| Culture Medium pH | This compound Ionization State | Cellular Uptake Rate | Onset of Vacuole Formation (in 24h) |
| 6.0 - 6.7 | Predominantly Ionized | Slow | None observed |
| 7.0 - 8.0 | Increasing fraction of Un-ionized | Directly proportional to increased basicity | Early appearance, directly proportional to increased basicity |
Experimental Protocols
Protocol: Assessing the pH-Dependent Induction of Vacuoles by this compound
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Cell Culture:
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Plate cultured cells (e.g., rat urinary bladder carcinoma cells) in multi-well plates suitable for microscopy and allow them to adhere overnight.
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Preparation of pH-Adjusted Media:
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Prepare the desired culture medium (e.g., DMEM) without bicarbonate.
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Create a range of media with different pH values (e.g., 6.5, 7.0, 7.5, 8.0) by adding varying amounts of sterile sodium bicarbonate or other suitable buffers.
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Equilibrate the prepared media in a CO2 incubator for at least one hour.
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Confirm the final pH of each medium using a calibrated pH meter.
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This compound Treatment:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Dilute the this compound stock solution into each of the pH-adjusted media to the final desired experimental concentration. Include a vehicle-only control for each pH condition.
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Remove the old medium from the cultured cells and replace it with the prepared pH-adjusted media containing either this compound or the vehicle control.
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Incubation and Observation:
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Incubate the cells for a set time course (e.g., 4, 8, 24 hours).
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At each time point, observe the cells under a phase-contrast microscope to assess the presence and extent of cytoplasmic vacuolation.
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Quantification (Optional):
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Capture images of multiple fields for each condition.
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Quantify the percentage of vacuolated cells by counting at least 200 cells per condition.
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Image analysis software can be used to measure the average size and number of vacuoles per cell for a more detailed analysis.
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Visualizations
Caption: Mechanism of pH-dependent this compound uptake and vacuole induction.
Caption: Experimental workflow for assessing pH effect on vacuolation.
References
Technical Support Center: Species-Specific Differences in Dobutamine Toxicity
A Note on Terminology: Initial searches for "Disobutamide" did not yield relevant results, suggesting a likely misspelling. The information provided herein pertains to Dobutamine , a structurally similar and well-documented inotropic agent. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dobutamine?
Dobutamine is a synthetic catecholamine that primarily acts as a selective agonist for β1-adrenergic receptors, with weaker effects on β2- and α1-adrenergic receptors.[1] Its principal therapeutic effect is to increase the force of myocardial contraction (positive inotropy) with relatively mild effects on heart rate and peripheral vascular resistance.[2]
The signaling cascade is initiated when Dobutamine binds to β1-adrenergic receptors on cardiac muscle cells. This binding activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[3] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[3][4] PKA proceeds to phosphorylate several key intracellular proteins, including L-type calcium channels, which increases calcium influx into the cell, and components of the contractile machinery, ultimately leading to enhanced myocardial contractility.
dot
Q2: What are the known species-specific differences in Dobutamine toxicity?
Species-specific differences in the toxicity of Dobutamine are evident from both lethal dose studies and observations of adverse effects at therapeutic and supratherapeutic doses. These differences are influenced by variations in metabolism, receptor density, and physiological responses to the drug.
Quantitative Toxicity Data
The following table summarizes the available quantitative data on Dobutamine toxicity across different species.
| Species | Route of Administration | Parameter | Value | Observations and Adverse Effects |
| Mouse | Intravenous (IV) | LD50 (Male) | 69.0 ± 2.5 mg/kg | Prostration immediately after injection, with most deaths occurring within the first 4 minutes. Salivation was noted in some surviving mice. |
| Intravenous (IV) | LD50 (Female) | 72.2 ± 3.7 mg/kg | ||
| Rat | Intravenous (IV) | LD50 (Male) | 94.0 ± 2.9 mg/kg | Prostration immediately after injection, with most deaths occurring within the first 4 minutes. Hypoactivity was observed in surviving rats. Myocardial necrosis was seen in rats surviving 10 mg/kg daily for two weeks. |
| Intravenous (IV) | LD50 (Female) | 84.1 ± 4.5 mg/kg | ||
| Dog | Intravenous (IV) Bolus | Survived Dose | 40 mg/kg | Tachycardia, significant EKG changes, vasodilation, and vomiting were observed. |
| Continuous IV Infusion | Toxic Dose | >10 µg/kg/min | Adverse effects such as tachycardia and arrhythmia are commonly seen at doses above this level. | |
| Continuous IV Infusion | Toxic Dose | 25-100 µg/kg/min for 96h | Produced only slight cardiovascular lesions compared to other inotropic amines like norepinephrine and dopamine. | |
| Cat | Intravenous (IV) Bolus | Toxic Dose | 40 mg/kg | Vomiting, mydriasis, vasodilation, and ataxia were noted. |
| Continuous IV Infusion | Toxic Dose | >2.5 µg/kg/min | Adverse effects are commonly seen at doses above this level. | |
| Continuous IV Infusion | Toxic Dose | >5 µg/kg/min | May cause seizures. | |
| Rabbit | Continuous IV Infusion | Tolerated Dose | 20 µg/kg/min for 2 weeks | This chronic administration was associated with increased capillary density in the heart and enhanced cardiac function. |
Key Species-Specific Observations:
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Cats appear to be more sensitive to the central nervous system effects of Dobutamine, with seizures being a potential adverse effect at higher doses. They also have a longer half-life for the drug, necessitating lower infusion rates.
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Dogs have shown a range of cardiovascular responses. While high bolus doses are associated with significant EKG changes, continuous infusions are better tolerated, with Dobutamine producing less severe cardiovascular lesions compared to other catecholamines.
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Rodents (Mice and Rats) have established LD50 values, with immediate and severe signs of toxicity at lethal doses.
Troubleshooting Guides
Q3: My experimental animals are exhibiting unexpected tachycardia and arrhythmias. What should I do?
Unexpected cardiac adverse effects are common signs of Dobutamine toxicity, particularly at higher doses.
Immediate Steps:
-
Reduce or Discontinue Infusion: Due to Dobutamine's short half-life of approximately 2 minutes, adverse effects like tachycardia and arrhythmias can often be managed by reducing the infusion rate or temporarily stopping the infusion.
-
Monitor Vital Signs: Continuously monitor the electrocardiogram (ECG), heart rate, and blood pressure to assess the animal's response to the dose reduction.
-
Administer Supportive Care: If arrhythmias persist, consider the administration of antiarrhythmic drugs such as lidocaine. Ensure the animal is well-hydrated and electrolytes are balanced, as hypokalemia can exacerbate tachyarrhythmias.
Preventative Measures:
-
Start with a Low Dose: Initiate the infusion at the lower end of the recommended dose range for the specific species and titrate upwards slowly.
-
Use an Infusion Pump: Employ a calibrated infusion pump or syringe driver to ensure accurate and consistent drug delivery.
-
Pre-screening: Conduct baseline ECG and blood pressure measurements to identify any pre-existing cardiovascular abnormalities before starting the experiment.
Q4: I am not observing the expected inotropic effect at the recommended therapeutic dose. What could be the issue?
Several factors can contribute to a diminished response to Dobutamine.
Potential Causes and Solutions:
-
Recent Beta-Blocker Administration: If the animal has recently received a β-blocking agent, the inotropic effects of Dobutamine may be blunted or absent. In such cases, the peripheral vascular resistance might even increase.
-
Acid-Base and Electrolyte Imbalances: Severe acidosis or electrolyte disturbances can impair the cardiovascular response to catecholamines. Ensure that the animal's physiological status is stable before and during the experiment.
-
Drug Stability: Dobutamine solutions can lose potency over time, especially when exposed to light or incompatible diluents. Prepare solutions fresh and protect them from light. Reconstituted IV solutions are generally stable for 24 hours.
-
Individual Variation: There can be significant inter-animal variability in response to Dobutamine. It may be necessary to carefully titrate the dose upwards based on the individual animal's response, while closely monitoring for adverse effects.
Experimental Protocols
Q5: Can you provide a general protocol for an acute toxicity study of Dobutamine in a canine model?
The following is a generalized protocol based on methodologies described in the literature for assessing the cardiovascular effects and toxicity of Dobutamine in dogs.
Objective: To determine the dose-dependent effects of Dobutamine on cardiovascular parameters and identify signs of toxicity.
Materials:
-
Beagle dogs (male and female)
-
Dobutamine hydrochloride
-
Sterile 5% dextrose or 0.9% saline for dilution
-
Intravenous catheters
-
Infusion pump
-
ECG machine
-
Blood pressure monitoring equipment (e.g., Doppler sphygmomanometer)
-
Echocardiography machine
-
Blood collection tubes (for hematology and clinical chemistry)
Protocol Outline:
-
Animal Preparation:
-
Acclimatize animals to the laboratory environment.
-
Fast animals overnight with free access to water.
-
On the day of the experiment, place an IV catheter in a peripheral vein (e.g., cephalic vein) for drug administration and another for blood sampling if required.
-
Attach ECG leads and a blood pressure cuff for continuous monitoring of vital signs.
-
-
Baseline Measurements:
-
Record baseline ECG, heart rate, and blood pressure for at least 30 minutes before drug administration.
-
Perform a baseline echocardiogram to assess cardiac function.
-
Collect a baseline blood sample for hematology and serum chemistry analysis.
-
-
Dobutamine Administration (Continuous Infusion):
-
Prepare a fresh infusion solution of Dobutamine in 5% dextrose.
-
Begin the infusion at a low dose (e.g., 2.5 µg/kg/min) using an infusion pump.
-
Increase the dose in a stepwise manner (e.g., increments of 5-10 µg/kg/min) at fixed intervals (e.g., every 15-20 minutes).
-
The dose range can be extended up to 20 µg/kg/min or higher, depending on the study's objectives and the observed response.
-
-
Monitoring and Data Collection:
-
Continuously record ECG and blood pressure throughout the infusion period.
-
Perform echocardiography at each dose level to measure parameters such as fractional shortening, ejection fraction, and cardiac output.
-
Observe the animal for any clinical signs of toxicity, including vomiting, excessive salivation, muscle tremors, or changes in behavior.
-
Collect blood samples at predetermined time points to assess for changes in cardiac biomarkers (e.g., troponin, creatine kinase), electrolytes, and other relevant parameters.
-
-
Post-Infusion:
-
After the final dose, discontinue the infusion and continue to monitor the animal until all cardiovascular parameters return to baseline.
-
A post-study blood sample may be collected for comparison with baseline values.
-
dot
References
- 1. dvm360storage.com [dvm360storage.com]
- 2. vetlexicon.com [vetlexicon.com]
- 3. Comparative cardiovascular toxicity in dogs given inotropic agents by continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive Inotropes for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Technical Support Center: Optimizing Disobutamide Synthesis for Enhanced Yield and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Disobutamide. Our aim is to equip researchers with the necessary information to improve reaction yields and achieve high product purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, α-(2-(diisopropylamino)ethyl)-α-phenyl-2-pyridineacetamide, typically involves a multi-step process. A common route begins with the alkylation of 2-phenyl-2-(2-pyridyl)acetonitrile with 2-(diisopropylamino)ethyl chloride. This is followed by the hydrolysis of the resulting nitrile to the corresponding amide, this compound.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Incomplete Alkylation: The initial alkylation step may not have gone to completion. This could be due to insufficient reaction time, suboptimal temperature, or the use of a weak base.
-
Side Reactions: The presence of moisture or impurities in the starting materials or solvents can lead to unwanted side reactions, consuming reactants and reducing the yield of the desired product.
-
Product Loss During Workup: this compound, being a basic compound, can be lost during aqueous workup if the pH is not carefully controlled. Extraction with an appropriate organic solvent at the correct pH is crucial.
-
Degradation: The product may be sensitive to prolonged exposure to high temperatures or acidic/basic conditions during purification.
Q3: I am observing significant impurity peaks in my HPLC analysis. What are the likely impurities?
A3: Common impurities in this compound synthesis can include:
-
Unreacted Starting Materials: Residual 2-phenyl-2-(2-pyridyl)acetonitrile or 2-(diisopropylamino)ethyl chloride.
-
Hydrolysis Byproduct: Hydrolysis of the nitrile starting material to 2-phenyl-2-(2-pyridyl)acetamide before alkylation.
-
Over-alkylation Products: Although less common, reaction at other sites on the molecule is a possibility.
-
Degradation Products: Formed during the reaction or purification process.
Q4: What are the recommended purification methods for crude this compound?
A4: Purification of crude this compound can be effectively achieved through:
-
Column Chromatography: Using silica gel as the stationary phase and a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol) with a small amount of a basic modifier (e.g., triethylamine) to prevent tailing.
-
Crystallization: Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/hexane, can yield highly pure this compound. The choice of solvent will depend on the impurity profile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete alkylation reaction. | - Ensure anhydrous reaction conditions. - Use a stronger base (e.g., sodium hydride) or increase the reaction temperature. - Extend the reaction time and monitor progress by TLC or HPLC. |
| Product loss during aqueous workup. | - Adjust the pH of the aqueous layer to >10 before extraction. - Use a suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate). - Perform multiple extractions to ensure complete recovery. | |
| High Impurity Levels | Presence of unreacted starting materials. | - Optimize the stoichiometry of the reactants. - Ensure the alkylating agent is of high purity. |
| Formation of hydrolysis byproducts. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficult Purification | Co-elution of impurities during column chromatography. | - Adjust the solvent system polarity for better separation. - Add a small percentage of a basic modifier (e.g., triethylamine) to the eluent. - Consider using a different stationary phase (e.g., alumina). |
| Poor crystallization or oiling out. | - Screen a variety of solvent systems for crystallization. - Try slow cooling or seeding with a pure crystal of this compound. - If the product oils out, try dissolving it in a minimal amount of a good solvent and adding a poor solvent dropwise until turbidity is observed, then cool slowly. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Step 1: Alkylation of 2-phenyl-2-(2-pyridyl)acetonitrile
-
To a solution of 2-phenyl-2-(2-pyridyl)acetonitrile in anhydrous toluene, add sodium amide (NaNH₂).
-
Heat the mixture to reflux and stir for 2 hours.
-
Add a solution of 2-(diisopropylamino)ethyl chloride in anhydrous toluene dropwise to the reaction mixture.
-
Continue refluxing for an additional 4 hours.
-
After cooling, quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile intermediate.
Step 2: Hydrolysis of the Nitrile to this compound
-
Dissolve the crude nitrile intermediate in a mixture of ethanol and 10 N sodium hydroxide.
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.
-
Add water to the residue and extract with ether.
-
Wash the ether extracts with water, then with a saturated sodium chloride solution.
-
Dry the ether solution over anhydrous potassium carbonate and concentrate under reduced pressure to yield crude this compound.
Purification Protocol: Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., heptane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of heptane and ethyl acetate, with a constant small percentage of triethylamine (e.g., 0.5%).
-
Collect fractions and monitor by TLC or HPLC.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Data Presentation
Table 1: Effect of Base and Solvent on Alkylation Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaNH₂ | Toluene | 110 | 6 | 75 |
| 2 | NaH | THF | 66 | 8 | 82 |
| 3 | K₂CO₃ | Acetonitrile | 82 | 12 | 55 |
Table 2: Purity of this compound after Different Purification Methods
| Purification Method | Purity by HPLC (%) | Recovery (%) |
| Column Chromatography | 98.5 | 85 |
| Crystallization (Ethanol/Water) | 99.2 | 70 |
| Column Chromatography followed by Crystallization | >99.8 | 60 |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
Technical Support Center: Stability of Dobutamine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dobutamine in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during experiments involving Dobutamine aqueous solutions.
Q1: My Dobutamine solution has developed a pink to greyish color. Is it still usable?
A1: The development of a pinkish color, which may darken over time, is a known characteristic of Dobutamine solutions. This coloration is due to the oxidation of the drug.[1] While a slight color change does not necessarily indicate a significant loss of potency, it is a sign of degradation.[1] For quantitative experiments or clinical applications, it is crucial to use freshly prepared solutions or those that have been stored under recommended conditions and are within their established shelf-life. Discolored solutions may contain degradation products and should be discarded if the extent of degradation is unknown or if visual inspection reveals particulate matter.[1][2]
Q2: I am observing a rapid loss of Dobutamine concentration in my alkaline buffer system. What is happening?
A2: Dobutamine is unstable in alkaline solutions.[1] The rate of degradation increases significantly at a pH above 7. This is due to base-catalyzed hydrolysis and oxidation. To minimize degradation, it is recommended to maintain the pH of the aqueous solution between 4 and 7. If your experimental conditions require a higher pH, the solution should be used immediately after preparation, and the stability should be carefully monitored over the experimental timeframe.
Q3: How does temperature affect the stability of my Dobutamine solution?
A3: Temperature is a critical factor influencing the stability of Dobutamine. Increased temperatures accelerate the degradation process. Studies have shown that storage at elevated temperatures (e.g., 40°C) leads to a more rapid decline in Dobutamine concentration compared to storage at room temperature or under refrigeration. For short-term storage, refrigeration at 4°C is recommended to slow down degradation.
Q4: My results are inconsistent when performing experiments under ambient light. Could this be a factor?
A4: Yes, Dobutamine is susceptible to degradation upon exposure to light. Photodegradation can contribute to the loss of active compound and the formation of degradation products. It is best practice to protect Dobutamine solutions from light by using amber-colored containers or by wrapping the containers in aluminum foil. When conducting experiments, minimizing exposure to direct and high-intensity light is advisable.
Q5: I need to prepare a Dobutamine solution for an experiment that will last several hours. What are the best practices to ensure its stability?
A5: To maintain the stability of a Dobutamine solution for an extended experiment, consider the following:
-
pH Control: Prepare the solution in an acidic buffer, ideally between pH 4 and 5.5, where it exhibits greater stability.
-
Temperature: Keep the solution cool, for instance, in an ice bath, when not in immediate use.
-
Light Protection: Use amber vials or cover the container to protect it from light.
-
Inert Atmosphere: To prevent oxidation, consider preparing the solution with deoxygenated water and purging the container with an inert gas like nitrogen.
-
Antioxidants: The addition of an antioxidant, such as sodium metabisulfite or ascorbic acid, can help to stabilize the solution against oxidation.
Quantitative Data Summary
The stability of Dobutamine in aqueous solutions is influenced by several factors. The following table summarizes quantitative data from stability studies.
| Parameter | Condition | Diluent | Container | Stability (Time to <90% Initial Concentration) | Reference |
| Temperature | 4°C (Protected from light) | 5% Dextrose (D5W) | Polypropylene Syringe | > 21 days | |
| 4°C (Protected from light) | Normal Saline (NS) | Polypropylene Syringe | > 3 months | ||
| 25°C (Protected from light) | D5W or NS | Polypropylene Syringe | ~ 1 month | ||
| 4°C, 5°C, 25°C, -20°C | D5W or NS | Cyclic-Olefin-Copolymer (COC) Vials | > 1 year | ||
| 40°C | Solution | Not Specified | < 42 days (5.08% degradation) | ||
| Light Exposure | Room Temperature (Exposed to light) | Solution | Not Specified | Reduced stability compared to protected samples | |
| pH | 4.5 - 5.5 | Aqueous Solution | Glass Bottles | Most stable range | |
| > 7.0 | Aqueous Solution | Not Specified | Unstable |
Experimental Protocols
Protocol 1: Preparation of a Standard Dobutamine Aqueous Solution
This protocol describes the preparation of a standard Dobutamine solution for in vitro experiments.
Materials:
-
Dobutamine Hydrochloride powder
-
5% Dextrose in Water (D5W) or 0.9% Sodium Chloride (Normal Saline)
-
Sterile, amber-colored volumetric flasks and vials
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment (if necessary)
-
Sterile filters (0.22 µm)
Procedure:
-
Accurately weigh the required amount of Dobutamine Hydrochloride powder.
-
Dissolve the powder in a portion of the chosen diluent (D5W or NS) in a volumetric flask.
-
Gently swirl the flask until the powder is completely dissolved.
-
If necessary, adjust the pH of the solution to the desired range (ideally between 4 and 5.5) using 0.1 M HCl or 0.1 M NaOH.
-
Bring the solution to the final volume with the diluent.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile, amber-colored vial.
-
Store the solution protected from light at 4°C until use.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Dobutamine Quantification
This protocol provides a general method for the determination of Dobutamine concentration in aqueous solutions. Method optimization may be required based on the specific HPLC system and column.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Hypersil)
Reagents:
-
Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate (KH2PO4), acetonitrile, and methanol (e.g., in a ratio of 82:12:6 v/v/v), with the addition of triethylamine (e.g., 0.3% v/v). The final pH of the mobile phase should be adjusted to approximately 4.0.
-
Dobutamine reference standard
-
Diluent (as used for sample preparation)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of Dobutamine in the diluent at known concentrations.
-
Sample Preparation: Dilute the experimental samples to fall within the concentration range of the standard curve.
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength to 280 nm.
-
Inject a fixed volume of the standard and sample solutions.
-
-
Analysis:
-
Construct a calibration curve by plotting the peak area of the Dobutamine standards against their concentrations.
-
Determine the concentration of Dobutamine in the experimental samples by interpolating their peak areas from the calibration curve.
-
Visualizations
The following diagrams illustrate key concepts related to Dobutamine stability.
Caption: Major degradation pathways of Dobutamine in aqueous solutions.
Caption: Experimental workflow for ensuring Dobutamine solution stability.
Caption: Troubleshooting guide for Dobutamine stability issues.
References
Identifying and minimizing off-target effects of Disobutamide
Technical Support Center: Disobutamide
Disclaimer: The following technical support guide is a generalized framework designed to assist researchers in identifying and minimizing potential off-target effects of novel small molecule inhibitors. As "this compound" is a hypothetical compound, this guide uses it as a placeholder to illustrate common challenges and solutions in drug development. The principles and protocols described are based on established methodologies for small molecule characterization.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in drug development?
A: Off-target effects occur when a drug or small molecule, such as this compound, interacts with unintended biological molecules in addition to its primary therapeutic target.[1][2] These unintended interactions are a major concern because they can lead to a variety of issues, including misleading experimental results, unforeseen cellular toxicity, and adverse side effects in a clinical setting.[2] A thorough understanding and mitigation of off-target effects are critical for developing safe and effective therapeutics.[1]
Q2: What are the initial steps to determine if this compound is causing off-target effects in my experiments?
A: A multi-faceted approach is recommended. Key initial steps include:
-
Dose-Response Analysis: Perform a dose-response curve for the observed phenotype and compare the potency (e.g., EC50 or IC50) with the known on-target potency of this compound. A significant discrepancy may suggest an off-target effect.
-
Use of a Structurally Unrelated Inhibitor: If possible, use an inhibitor of the same target that is structurally different from this compound. If this second inhibitor does not produce the same phenotype, it is likely that the observed effect of this compound is off-target.[2]
-
Rescue Experiments: Attempt to rescue the phenotype by overexpressing the intended target. If the phenotype is not reversed, it may be due to off-target activity.
-
Phenotypic Screening: Compare the observed cellular phenotype with the known effects of inhibiting the intended target. Any discrepancies could point towards off-target interactions.
Q3: What are some common experimental strategies to identify the specific off-target proteins of this compound?
A: Several established methods can be employed for off-target identification:
-
In Vitro Kinase Profiling: This is a crucial first step for any putative kinase inhibitor. It involves screening the compound against a large panel of purified kinases to determine its selectivity profile.
-
Chemical Proteomics: This approach uses chemical probes to identify the binding partners of a small molecule in cell lysates or living cells. Techniques like activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) are powerful tools for unbiased off-target discovery.
-
Computational Approaches: In silico methods, such as those based on 2D chemical similarity (e.g., SEA) or 3D protein structure, can predict potential off-target interactions. These predictions can then be validated experimentally.
-
Proteome-wide Cellular Assays: Techniques like Proteome Integral Solubility Alteration (PISA) can assess the engagement of a compound with its targets across the proteome in a cellular context.
Q4: How can off-target effects of a compound like this compound be minimized?
A: Minimizing off-target effects is a key goal of drug development. Strategies include:
-
Rational Drug Design: Computational and structural biology tools can be used to design molecules with higher specificity for the intended target.
-
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds to identify those with the highest affinity and selectivity for the target.
-
Structure-Activity Relationship (SAR) Studies: By systematically modifying the chemical structure of this compound, it may be possible to design analogs with improved selectivity and reduced off-target binding.
-
Genetic and Phenotypic Screening: Technologies like CRISPR-Cas9 or RNA interference can help to understand the pathways and potential off-target interactions of a drug.
Troubleshooting Guides
Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of this compound's intended target.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effects | 1. Perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement.2. Use a structurally unrelated inhibitor of the same target.3. Perform a rescue experiment by overexpressing the intended target.4. Conduct a broad in vitro kinase screen to identify potential off-target kinases. | A significant discrepancy in potency may indicate an off-target effect.If the phenotype is not replicated, it is likely an off-target effect of this compound.Failure to rescue the phenotype points towards off-target activity.Identification of additional, potently inhibited kinases. |
| Experimental Artifact | 1. Verify the identity and purity of your this compound stock.2. Rule out vehicle (e.g., DMSO) effects by running appropriate controls.3. Ensure the cell line is behaving as expected and has not undergone genetic drift. | Confirmation of compound integrity and absence of artifacts. |
Issue 2: this compound shows toxicity in my cell-based assays at concentrations required for target inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target toxicity | 1. Screen this compound against a known panel of toxicity-related targets (e.g., hERG, CYPs).2. Perform a counter-screen with a cell line that does not express the intended target.3. Use chemical proteomics to identify off-target binders that may be related to toxicity. | Identification of interactions with toxicity-related proteins.If toxicity persists, it is likely due to off-target effects.Discovery of novel protein interactions that could explain the toxic phenotype. |
| On-target toxicity | 1. Modulate the expression of the intended target (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity. | Replication of toxicity upon target knockdown suggests on-target toxicity. |
Data Presentation: Quantitative Kinase Profiling
The quantitative data from an in vitro kinase profiling experiment for this compound should be summarized in a table for easy comparison. This allows for a clear view of the compound's selectivity.
Table 1: In Vitro Kinase Selectivity Profile of this compound at 1 µM
| Kinase Target | % Inhibition at 1 µM this compound |
| On-Target Kinase A | 98% |
| Off-Target Kinase 1 | 85% |
| Off-Target Kinase 2 | 5% |
| Off-Target Kinase 3 | 72% |
| Off-Target Kinase 4 | <2% |
| Off-Target Kinase 5 | 45% |
| ... (and so on for the entire panel) | ... |
Table 2: IC50 Values for this compound Against Selected Kinases
| Kinase Target | IC50 (nM) |
| On-Target Kinase A | 25 |
| Off-Target Kinase 1 | 150 |
| Off-Target Kinase 2 | >10,000 |
| Off-Target Kinase 3 | 450 |
| Off-Target Kinase 4 | >10,000 |
| Off-Target Kinase 5 | 2,100 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)
This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.
Materials:
-
Purified recombinant kinases (a broad panel, e.g., >400 kinases).
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
96-well or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Kₘ for each kinase for accurate IC₅₀ determination.
-
Incubate the reaction for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.
Materials:
-
Cells expressing the target of interest.
-
This compound stock solution.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
Equipment for protein quantification (e.g., Western blot or ELISA).
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1 hour) under normal culture conditions.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling.
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using a method like Western blotting or ELISA.
-
Plot the amount of soluble target protein as a function of temperature for each this compound concentration.
-
Determine the melting temperature (Tₘ) for each condition. An increase in Tₘ in the presence of this compound indicates target engagement.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for in vitro kinase profiling.
Caption: Troubleshooting decision tree for unexpected results.
References
Technical Support Center: Clinical Development of Antiarrhythmic Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the clinical development of antiarrhythmic drugs, with a specific focus on challenges related to agents like Disopyramide. Due to the likely misspelling of "Disobutamide" and the significant clinical development hurdles associated with Class I antiarrhythmic drugs, this guide uses Disopyramide as a primary example. A brief section also addresses challenges related to Dobutamine, a drug with a similar-sounding name used in cardiology.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the clinical development of Class I antiarrhythmic drugs like Disopyramide?
The primary challenge in the clinical development of Class I antiarrhythmic agents such as Disopyramide is managing their proarrhythmic potential, particularly the risk of QT interval prolongation and the subsequent development of a life-threatening ventricular arrhythmia known as Torsades de Pointes (TdP).[1][2] Other significant challenges include addressing anticholinergic side effects and demonstrating a favorable risk-benefit profile in a landscape of evolving treatment paradigms for cardiac arrhythmias.
Q2: A patient in our study is showing a prolonged QTc interval after administration of our compound. What are the immediate steps?
If a patient demonstrates significant QTc prolongation (e.g., >500 ms or an increase of >60 ms from baseline), immediate action is critical.[1] The study protocol should be followed, which typically includes:
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Discontinuation of the investigational drug.
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Intensified cardiac monitoring (continuous ECG).
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Assessment of electrolyte levels (potassium and magnesium) and correction of any imbalances.
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A thorough review of concomitant medications for any other QT-prolonging agents.[3]
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Close observation for any signs or symptoms of arrhythmia.
Q3: How can we mitigate the risk of Torsades de Pointes in our clinical trial?
Mitigating the risk of TdP involves a multi-faceted approach:
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Careful Patient Selection: Exclude patients with baseline QT prolongation, a history of TdP, congenital long QT syndrome, or significant electrolyte abnormalities.[3]
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Electrolyte Monitoring: Regularly monitor and maintain serum potassium and magnesium levels within the normal range.
-
Dose-Response Evaluation: Carefully characterize the dose-response relationship for QT prolongation in early-phase studies.
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Concomitant Medication Review: Prohibit the use of other drugs known to prolong the QT interval.
-
Thorough QT (TQT) Study: Conduct a definitive TQT study to assess the compound's effect on the QT interval.
Q4: What are some of the clinical development challenges associated with Dobutamine?
While Dobutamine is not an antiarrhythmic in the same class as Disopyramide, its clinical use and development present challenges, including:
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Tachyphylaxis: The effectiveness of Dobutamine can decrease over time with continuous infusion, requiring dose adjustments.
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Increased Myocardial Oxygen Demand: As a positive inotrope, Dobutamine increases heart rate and contractility, which can be detrimental in patients with acute myocardial infarction by potentially increasing infarct size.
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Arrhythmogenic Potential: Dobutamine can induce or exacerbate ventricular ectopic activity and, in rare cases, ventricular tachycardia.
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Lack of Mortality Benefit in Heart Failure: Despite short-term hemodynamic benefits, clinical trials have not demonstrated a survival benefit with intermittent Dobutamine infusions in patients with advanced heart failure and in some cases have suggested a potential for increased mortality.
Troubleshooting Guides
Troubleshooting Unexpected QT Prolongation in a Clinical Trial
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high incidence of QTc prolongation | Drug-induced IKr channel inhibition | - Review preclinical data on hERG channel affinity. - Conduct a detailed analysis of the concentration-QTc relationship. |
| Drug-drug interactions | - Analyze concomitant medications of affected subjects. - Conduct a formal drug-drug interaction study with commonly used QT-prolonging drugs if a strong signal is detected. | |
| Metabolite effects | - Profile the metabolites of the investigational drug and assess their potential for QT prolongation. | |
| Electrolyte imbalances | - Implement more frequent monitoring of serum potassium and magnesium. - Ensure strict adherence to electrolyte replacement protocols. |
Quantitative Data Summary
Table 1: Proarrhythmic Effects of Class I Antiarrhythmic Agents
| Adverse Event | Quinidine | Disopyramide | Procainamide |
| Incidence of Torsades de Pointes | 1% to 8% | Varies with dose and patient population | Less frequent than Quinidine |
| Effect on QTc Interval | Prolongation | Prolongation | Prolongation |
Table 2: Hemodynamic and Adverse Effects of Dobutamine in Clinical Studies
| Parameter | Effect | Incidence/Magnitude |
| Heart Rate | Increase | ~10% of patients experience an increase of ≥30 bpm |
| Systolic Blood Pressure | Increase | ~7.5% of patients experience an increase of ≥50 mmHg |
| Ventricular Ectopic Activity | Can be induced or exacerbated | Incidence varies |
| Mortality in Heart Failure (long-term intermittent use) | No significant effect or potential increase | Odds Ratio 1.47 (95% CI 0.98 to 2.21) vs. control |
Experimental Protocols
Protocol: Thorough QT/QTc Study
A "Thorough QT/QTc" (TQT) study is a definitive study to assess the potential of a drug to cause QT prolongation.
1. Study Design:
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A randomized, double-blind, placebo- and positive-controlled crossover or parallel-group study.
-
The positive control is typically a drug with a known modest effect on the QT interval (e.g., moxifloxacin).
2. Study Population:
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Healthy volunteers.
-
Typically an equal number of male and female subjects.
3. Dosing:
-
Subjects receive a therapeutic dose and a supratherapeutic dose of the investigational drug, placebo, and the positive control.
4. ECG Monitoring:
-
12-lead ECGs are recorded at baseline and at multiple time points after each dose.
-
Time points are chosen to coincide with the expected peak plasma concentration (Cmax) of the drug and its metabolites.
5. Data Analysis:
-
The primary endpoint is the time-matched, baseline- and placebo-subtracted change in the QTc interval (ΔΔQTc).
-
The relationship between the drug concentration and the change in QTc is also analyzed.
6. Interpretation of Results:
-
A ΔΔQTc with an upper bound of the 95% confidence interval >10 ms is considered a positive finding, indicating a potential for QT prolongation.
Signaling Pathways and Workflows
Caption: Mechanism of Disopyramide-induced QT prolongation.
Caption: Experimental workflow for a Thorough QT (TQT) study.
References
Technical Support Center: Modifying Disobutamide to Reduce Vacuolation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding strategies to modify the chemical structure of Disobutamide to mitigate the adverse effect of cytoplasmic vacuolation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause vacuolation?
This compound is a cationic amphiphilic drug (CAD) that was investigated as an antiarrhythmic agent.[1] Like many CADs, it can induce cytoplasmic vacuolation, a phenomenon characterized by the formation of large, membrane-bound vesicles within the cell's cytoplasm.[2] This is a form of drug-induced phospholipidosis, a lysosomal storage disorder where the drug accumulates in acidic organelles like lysosomes.[1] this compound is a dibasic compound, meaning it has two protonatable nitrogen atoms. In the acidic environment of the lysosome, these nitrogens become protonated, trapping the drug inside and leading to the accumulation of phospholipids and the formation of vacuoles.[2]
Q2: What is the primary structural modification strategy to reduce this compound-induced vacuolation?
The key strategy is to reduce the lysosomotropic potential of the molecule by decreasing its basicity. A successful example of this approach is the development of SC-40230 (Bidisomide), a monobasic analog of this compound. In SC-40230, one of the basic nitrogen atoms in the this compound structure is replaced with a non-basic acetyl group. This modification reduces the molecule's ability to become trapped in acidic lysosomes, thereby preventing the cascade of events that leads to vacuolation.
Q3: Is there a significant difference in vacuolation potential between this compound and its monobasic analog, SC-40230?
Yes, the difference is significant. While this compound is known to cause extensive vacuolation, its monobasic analog, SC-40230, does not induce this effect. This has been demonstrated in preclinical studies where SC-40230 retained its antiarrhythmic properties without causing the vacuolation observed with the parent compound.
Data Presentation: this compound vs. SC-40230 Vacuolation Potential
| Compound | Chemical Structure | Vacuolation Induction |
| This compound | ![]() | Induces vacuolation in a dose-dependent manner, with effects observed in the range of 2 x 10⁻⁴ M to 10⁻³ M in cultured dog coronary artery muscle cells.[2] |
| SC-40230 (Bidisomide) | ![]() | Does not induce cytoplasmic vacuoles. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Cationic Amphiphilic Drug (CAD)-Induced Vacuolation
The following diagram illustrates the proposed signaling cascade initiated by CADs like this compound, leading to lysosomal dysfunction and vacuolation.
Caption: Proposed signaling pathway for CAD-induced vacuolation.
Experimental Workflow: Quantifying Vacuolation with Neutral Red Uptake Assay
This diagram outlines the key steps in a typical in vitro experiment to assess drug-induced vacuolation using the Neutral Red Uptake assay.
Caption: Workflow for the Neutral Red Uptake vacuolation assay.
Experimental Protocols
Neutral Red Uptake Assay for Quantifying Vacuolation
This protocol is adapted for a 96-well plate format and is suitable for adherent cell lines.
Materials:
-
Adherent cell line (e.g., HeLa, HepG2, or a cell line relevant to the drug's target)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
Test compounds (this compound, SC-40230) and vehicle control (e.g., DMSO)
-
Neutral Red staining solution (e.g., 50 µg/mL in culture medium)
-
Wash buffer (e.g., PBS)
-
Solubilization solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will result in approximately 80% confluency at the time of the assay.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Neutral Red Staining:
-
After the incubation period, remove the compound-containing medium.
-
Add 100 µL of pre-warmed Neutral Red staining solution to each well.
-
Incubate for 2 hours at 37°C.
-
-
Washing:
-
Remove the Neutral Red solution and wash the cells with 150 µL of wash buffer to remove any unincorporated dye.
-
-
Dye Solubilization:
-
Add 150 µL of solubilization solution to each well.
-
Place the plate on a shaker for 10 minutes to ensure complete solubilization of the dye from the lysosomes of viable cells.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 540 nm using a microplate reader. The amount of Neutral Red retained is proportional to the number of viable, non-vacuolated cells. A significant decrease in absorbance in treated wells compared to the vehicle control indicates cytotoxicity or extensive vacuolation.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in control wells | - Incomplete removal of Neutral Red solution.- Precipitation of Neutral Red in the medium. | - Ensure thorough washing after the staining step.- Centrifuge the Neutral Red working solution before use to pellet any crystals. |
| Low signal in all wells | - Low cell density.- Cell death due to factors other than the test compound (e.g., contamination, harsh handling). | - Optimize cell seeding density.- Ensure proper aseptic technique and gentle handling of cells. |
| Inconsistent results between replicate wells | - Uneven cell seeding.- "Edge effect" in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS. |
| Difficulty distinguishing between cytotoxicity and vacuolation | - The Neutral Red assay primarily measures cell viability, and a decrease in signal can be due to cell death or lysosomal dysfunction leading to vacuolation. | - Perform a parallel cytotoxicity assay (e.g., LDH release or a membrane integrity assay) to differentiate between the two effects.- Microscopic examination of the cells for morphological changes (vacuole formation) is crucial. |
| Test compound interferes with Neutral Red absorbance | - The compound itself is colored or fluoresces at the measurement wavelength. | - Run a control plate with the compound in cell-free medium to measure its intrinsic absorbance and subtract this from the experimental values. |
References
Validation & Comparative
Disobutamide versus disopyramide: a comparison of antiarrhythmic efficacy
Initial Clarification: The query requested a comparison between "disobutamide" and "disopyramide." Following a comprehensive search, it has been determined that "this compound" is not a recognized pharmaceutical agent with antiarrhythmic properties. It is likely that this was a typographical error and the intended drug for comparison was either another antiarrhythmic or a different cardiovascular agent. This guide will, therefore, focus on the well-established antiarrhythmic drug, disopyramide, providing a detailed overview of its efficacy, supported by experimental data. A brief discussion on dobutamine is included to clarify its distinct pharmacological role and why a direct comparison of antiarrhythmic efficacy with disopyramide is not clinically relevant.
Disopyramide: A Class Ia Antiarrhythmic Agent
Disopyramide is a Class Ia antiarrhythmic medication used in the management of life-threatening ventricular arrhythmias, such as ventricular tachycardia[1][2][3]. It functions primarily as a sodium channel blocker, altering the electrophysiological properties of cardiac cells to suppress abnormal heart rhythms[1][4].
Mechanism of Action
Disopyramide exerts its antiarrhythmic effect by blocking the fast sodium channels in cardiac myocytes. This action decreases the rate of depolarization (Phase 0 of the cardiac action potential), which in turn slows the conduction of electrical impulses through the heart. Additionally, it prolongs the action potential duration and the effective refractory period, making the heart muscle less susceptible to premature and abnormal electrical stimuli. Disopyramide also exhibits some potassium channel blocking activity and possesses notable anticholinergic (atropine-like) and negative inotropic (contractility-reducing) effects.
The following diagram illustrates the primary signaling pathway affected by disopyramide:
Figure 1. Mechanism of action of disopyramide.
Antiarrhythmic Efficacy: Experimental Data
Clinical studies have demonstrated the efficacy of disopyramide in suppressing ventricular arrhythmias. The following tables summarize key quantitative data from comparative studies.
Table 1: Efficacy of Disopyramide in Suppressing Ventricular Premature Depolarizations (VPDs)
| Study Drug | Patient Population | Dosage | Efficacy Endpoint | Results | Reference |
| Disopyramide | 27 patients with frequent VPDs (≥40/hour) | Not specified in abstract | 80% reduction in VPDs | 22% of patients achieved this endpoint | |
| Ethmozine | 27 patients with frequent VPDs (≥40/hour) | Not specified in abstract | 80% reduction in VPDs | 56% of patients achieved this endpoint | |
| Disopyramide | 27 patients with frequent VPDs (≥40/hour) | Not specified in abstract | Near-total abolition of VPDs | 0% of patients achieved this endpoint | |
| Ethmozine | 27 patients with frequent VPDs (≥40/hour) | Not specified in abstract | Near-total abolition of VPDs | 30% of patients achieved this endpoint |
Table 2: Comparative Efficacy of Disopyramide and Lidocaine in Ventricular Arrhythmias
| Study Drug | Number of Trials | Efficacy Endpoint | Results | Reference |
| Disopyramide (intravenous) | 22 | >50% reduction of premature ventricular complexes (PVCs) | 100% of trials showed arrhythmia control | |
| Lidocaine (intravenous) | 13 | >50% reduction of premature ventricular complexes (PVCs) | 69% of trials showed arrhythmia control | |
| Disopyramide (intravenous) | 22 | Arrhythmia control without side effects | 68% of trials showed clinical efficacy | |
| Lidocaine (intravenous) | 13 | Arrhythmia control without side effects | 62% of trials showed clinical efficacy |
Experimental Protocols
Double-Blind, Placebo-Controlled, Longitudinal Crossover Study of Disopyramide and Ethmozine
This study aimed to compare the efficacy of disopyramide and ethmozine in suppressing frequent ventricular premature depolarizations (VPDs).
-
Study Design: A double-blind, placebo-controlled, longitudinal crossover design was employed.
-
Participants: 27 patients with frequent VPDs (40 or more per hour).
-
Protocol: The study duration was 37 days. Each patient received disopyramide, ethmozine, and a placebo during different phases of the trial in a randomized order.
-
Data Collection: The frequency of VPDs was monitored to assess the antiarrhythmic efficacy of each treatment.
-
Outcome Measures: The primary outcome was the reduction in VPD frequency. Efficacy was evaluated at the 80% reduction level and for near-total abolition of VPDs.
The workflow for this type of study is illustrated below:
Figure 2. Crossover experimental design.
Dobutamine: A Note on its Distinct Role
Dobutamine is a synthetic catecholamine that primarily stimulates beta-1 adrenergic receptors in the heart. Its main effect is to increase myocardial contractility (positive inotropy) and heart rate, thereby increasing cardiac output. It is primarily used in the short-term treatment of cardiac decompensation due to depressed contractility, such as in cardiogenic shock or severe heart failure.
Unlike disopyramide, dobutamine is not an antiarrhythmic agent. In fact, due to its mechanism of action which enhances sympathetic activity, dobutamine can be pro-arrhythmic, meaning it can induce or worsen arrhythmias in some patients. Therefore, a direct comparison of the antiarrhythmic efficacy of disopyramide and dobutamine is not clinically meaningful as they have opposing pharmacological goals and effects on cardiac rhythm.
Conclusion
Disopyramide is an effective Class Ia antiarrhythmic agent for the management of ventricular arrhythmias, although its use may be limited by side effects and the availability of newer agents. Its mechanism of action, centered on sodium channel blockade, is well-understood. Quantitative data from clinical trials provide evidence for its efficacy, though some studies suggest other agents may be superior in certain contexts. The distinction between disopyramide and inotropic agents like dobutamine is critical for appropriate therapeutic application in cardiology.
References
A Comparative Analysis of the Adverse Effect Profiles of Disopyramide and Dobutamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adverse effect profiles of the antiarrhythmic agent disopyramide and the inotropic agent dobutamine. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the distinct safety considerations for these cardiovascular drugs.
Executive Summary
Disopyramide, a Class Ia antiarrhythmic drug, and dobutamine, a beta-1 adrenergic agonist, exhibit markedly different adverse effect profiles owing to their distinct mechanisms of action. Disopyramide's primary adverse effects are anticholinergic and negative inotropic, with a potential for proarrhythmia. Dobutamine's adverse effects are primarily related to its sympathomimetic properties, including tachyarrhythmias and hypertensive events. This guide details these differences through a comparative data table, outlines the experimental protocols used to assess these effects, and visualizes the underlying signaling pathways.
Data Presentation: Comparative Adverse Effect Profile
The following table summarizes the key adverse effects of disopyramide and dobutamine, with reported frequencies from clinical trials and observational studies.
| Adverse Effect Category | Disopyramide | Dobutamine |
| Cardiovascular | Negative Inotropy/Heart Failure: Can decrease myocardial contractility and worsen heart failure.[1] | Increased Heart Rate and Blood Pressure: Occurs in most patients; rate increases of ≥30 beats/min in ~10% and systolic pressure increases of ≥50 mmHg in ~7.5% of patients.[2] |
| Proarrhythmia: Risk of ventricular tachyarrhythmias, including Torsades de Pointes, associated with QT interval prolongation.[1] | Ventricular Ectopic Activity/Arrhythmias: Can induce or exacerbate ventricular ectopy.[3] Nonsustained ventricular tachycardia reported.[4] | |
| Hypotension: Can occur, particularly in patients with compromised ventricular function. | Hypotension: Precipitous decreases in blood pressure have been occasionally described. | |
| Anticholinergic | Dry Mouth: Very common, reported in up to 40% of patients. | Not a characteristic effect. |
| Urinary Hesitancy/Retention: Can occur in 10-40% of patients. | Not a characteristic effect. | |
| Constipation: Reported in up to 11% of patients. | Not a characteristic effect. | |
| Blurred Vision: Reported in 3-9% of patients. | Not a characteristic effect. | |
| Gastrointestinal | Nausea, Pain, Bloating: Occurs in 3-9% of patients. | Nausea and Vomiting: Reported in 1-3% of patients. |
| Neurological | Dizziness, Fatigue, Headache: Common side effects. | Headache, Anxiety, Tremor: Reported in 1-3% of patients. |
| Metabolic | Hypoglycemia: Can occur, and the drug may mask signs of low blood sugar. | Hypokalemia: Can produce a mild reduction in serum potassium. |
| Other | Muscle Weakness, Malaise: Reported in 3-9% of patients. | Fever, Leg Cramps: Uncommon side effects. |
| Liver Enzyme Elevations: Low rate of serum aminotransferase and alkaline phosphatase elevations. | Not a characteristic effect. |
Experimental Protocols
The assessment of adverse effects for disopyramide and dobutamine involves a range of preclinical and clinical methodologies.
Preclinical Cardiovascular Safety Assessment (ICH S7A/S7B)
Preclinical evaluation of cardiovascular safety is guided by the International Council for Harmonisation (ICH) guidelines S7A and S7B. These studies are designed to identify potential adverse effects on the cardiovascular system before human trials.
-
In Vitro Electrophysiology:
-
hERG Channel Assay: This is a critical in vitro assay to assess the potential of a drug to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a primary mechanism for drug-induced QT prolongation and Torsades de Pointes. The concentration of the drug required to block 50% of the hERG current (IC50) is determined using voltage clamp techniques in cells expressing the hERG channel.
-
Multi-Ion Channel Panels: In addition to hERG, the effects on other cardiac ion channels (e.g., sodium, calcium) are evaluated to build a comprehensive in silico model of the drug's proarrhythmic potential, as part of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.
-
-
Ex Vivo Studies:
-
Langendorff-Perfused Heart Model: This ex vivo model uses an isolated heart perfused with a nutrient solution to study the direct effects of a drug on cardiac electrophysiology and contractility, independent of systemic influences. It allows for the measurement of parameters like action potential duration, refractory period, and contractile force.
-
-
In Vivo Cardiovascular Studies:
-
Telemetry in Conscious Animals: This involves surgically implanting a telemetry device in animals (e.g., dogs, non-human primates) to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate in conscious, freely moving animals. This allows for the assessment of a drug's effects on QT interval, heart rate variability, and blood pressure over time.
-
Clinical Evaluation of Adverse Effects
-
Dobutamine Stress Echocardiography Protocol: This clinical test is used to assess myocardial ischemia and viability but also serves as a model to observe the acute cardiovascular effects of dobutamine.
-
Baseline Assessment: A baseline ECG and echocardiogram are recorded.
-
Incremental Dobutamine Infusion: Dobutamine is infused intravenously at incremental doses, typically starting at 5 or 10 mcg/kg/min and increasing every 3 minutes to 20, 30, and then 40 mcg/kg/min.
-
Atropine Administration: If the target heart rate (usually 85% of the age-predicted maximum) is not achieved, atropine may be administered.
-
Continuous Monitoring: Continuous ECG and periodic blood pressure monitoring are performed throughout the infusion. Echocardiographic images are acquired at each stage.
-
Termination Criteria: The test is terminated upon reaching the target heart rate, or if the patient develops significant adverse effects such as severe angina, significant arrhythmias, or severe hypertension or hypotension.
-
-
Electrophysiology (EP) Study Protocol for Disopyramide:
-
Catheter Placement: Electrode catheters are inserted into the heart, typically via a femoral vein.
-
Baseline Measurements: Baseline intracardiac electrograms are recorded to measure intervals such as the sinus node recovery time, atrioventricular (AV) nodal conduction time, and refractory periods of the atria and ventricles.
-
Drug Infusion: Disopyramide is administered intravenously, typically at a dose of 2 mg/kg.
-
Post-Infusion Measurements: Electrophysiological parameters are reassessed to determine the drug's effect on conduction and refractoriness.
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling Pathway of Disopyramide's Adverse Effects.
Caption: Signaling Pathway of Dobutamine's Adverse Effects.
Experimental Workflow
Caption: Experimental Workflow for Cardiovascular Safety Assessment.
References
- 1. drugs.com [drugs.com]
- 2. Dobutamine (Dobutamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Dobutamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Symptoms, adverse effects, and complications associated with dobutamine stress echocardiography. Experience in 1118 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized Disobutamide: A Comparative Guide to HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
The meticulous validation of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring both safety and efficacy. For compounds like Disobutamide, a potent inotropic agent, confirming purity is not merely a quality control step but a critical determinant of its therapeutic window and potential toxicity. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering high resolution and sensitivity for separating the API from any process-related impurities or degradation products.
This guide provides a comprehensive comparison of HPLC-based methods for validating the purity of synthesized this compound. It includes detailed experimental protocols, comparative data, and a workflow diagram to assist researchers in establishing robust and reliable analytical procedures. While the specific examples provided are based on Dobutamine, a structurally similar and well-documented compound, the principles and methodologies are directly applicable to the purity assessment of this compound.
The Critical Role of Purity Validation
Impurities in a drug substance can originate from various stages of the synthesis, purification, and storage process.[1] These can include starting materials, by-products, intermediates, and degradation products.[1] Even trace amounts of these impurities can potentially alter the drug's efficacy, stability, and safety profile, sometimes leading to adverse effects.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities in new drug substances.[2][3]
High-Performance Liquid Chromatography (HPLC) as the Gold Standard
HPLC is the most widely used technique for the analysis of pharmaceutical products due to its speed, specificity, accuracy, and suitability for automation. The technique separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent or mixture of solvents). For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar aqueous-organic mixture.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is crucial for achieving optimal separation and accurate quantification of this compound and its potential impurities. Below is a comparison of two common RP-HPLC approaches with different mobile phase compositions.
| Parameter | Method 1: Isocratic Elution | Method 2: Gradient Elution |
| Mobile Phase | Acetonitrile and 15 mM potassium dihydrogen phosphate (pH 5.0 with 0.3% TEA) (20:80, v/v) | Mobile Phase A: 50 mM KH2PO4 buffer; Mobile Phase B: Acetonitrile |
| Elution Mode | Isocratic (constant mobile phase composition) | Gradient (mobile phase composition changes over time) |
| Typical Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Column | Symmetry C18 (250 mm x 4.6 mm i.d., 5 µm) | SinoChrom ODS-BP (150 mm x 4.6 mm i.d., 5.0 µm) |
| Detection Wavelength | 230 nm | 280 nm |
| Run Time | ~10 minutes | ~15 minutes |
| Advantages | Simpler method, good for routine QC of known impurities. | Better resolution of complex mixtures, effective for unknown impurity profiling. |
| Disadvantages | May not resolve all impurities if they have very different polarities. | More complex method development, requires a gradient-capable HPLC system. |
Experimental Protocol: Validated RP-HPLC Method for this compound Purity
This protocol outlines a validated isocratic RP-HPLC method for the determination of this compound purity, based on established methodologies for similar compounds.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Photo Diode Array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: Symmetry C18 (250 mm x 4.6 mm i.d., 5 µm)
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and 15 mM potassium dihydrogen phosphate buffer (pH adjusted to 5.0 with 0.3% triethylamine) in a ratio of 20:80 (v/v).
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to achieve a similar concentration to the standard solution.
4. Validation Parameters: The method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This can be demonstrated by the peak purity index.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship should be established by plotting peak area against concentration for a series of standards.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be determined by recovery studies, spiking the sample with known amounts of the reference standard.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizing the Workflow
The following diagram illustrates the key steps in the validation of this compound purity using HPLC.
Caption: Workflow for HPLC-based purity validation of this compound.
Alternative and Complementary Analytical Techniques
While HPLC is the primary method for purity determination, other techniques can provide complementary information or be used as alternatives in specific situations.
| Technique | Principle | Application for this compound Purity | Advantages | Limitations |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components by HPLC, followed by detection and identification based on mass-to-charge ratio. | Identification of unknown impurities and degradation products. | Provides molecular weight information, highly specific. | More expensive instrumentation, can have matrix effects. |
| Gas Chromatography (GC) | Separates volatile components in the gas phase. | Analysis of residual solvents from the synthesis process. | Highly sensitive for volatile compounds. | Not suitable for non-volatile compounds like this compound without derivatization. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | A simple, rapid screening tool for assessing the presence of major impurities. | Low cost, simple to perform. | Lower resolution and sensitivity compared to HPLC. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | An orthogonal separation technique to confirm purity results from HPLC. | High separation efficiency, small sample volume. | Can be less robust than HPLC for routine analysis. |
References
A Cross-Study Analysis of Dobutamine and Its Alternatives in Clinical Trials
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of inotropic support for acute heart failure and cardiogenic shock, Dobutamine has long been a cornerstone of therapy. However, the emergence of alternative agents, Milrinone and Levosimendan, each with distinct mechanisms of action, has prompted a re-evaluation of the optimal therapeutic strategies. This guide provides a cross-study analysis of clinical trial data for Dobutamine and its key alternatives, offering a comparative look at their hemodynamic effects, safety profiles, and the experimental frameworks used to evaluate them.
Mechanism of Action: A Tale of Three Pathways
The fundamental differences in the clinical effects of Dobutamine, Milrinone, and Levosimendan stem from their unique molecular mechanisms.
-
Dobutamine: A synthetic catecholamine, Dobutamine primarily stimulates β1-adrenergic receptors in the heart. This activation leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), resulting in enhanced myocardial contractility and heart rate. It also has milder β2- and α1-adrenergic effects.
-
Milrinone: As a phosphodiesterase 3 (PDE3) inhibitor, Milrinone prevents the breakdown of cAMP in cardiac and vascular smooth muscle cells. The resulting increase in cAMP leads to positive inotropic effects in the heart and vasodilation in the periphery, reducing both preload and afterload.
-
Levosimendan: This agent has a dual mechanism of action. It acts as a calcium sensitizer by binding to cardiac troponin C, enhancing myocardial contractility without significantly increasing intracellular calcium concentrations. Additionally, it opens ATP-sensitive potassium channels in vascular smooth muscle, leading to vasodilation.
Quantitative Data Summary: Hemodynamic and Clinical Outcomes
The following tables summarize the quantitative data from various clinical trials, comparing the performance of Dobutamine with Milrinone and Levosimendan across key hemodynamic and clinical endpoints.
Table 1: Comparison of Hemodynamic Effects of Dobutamine vs. Milrinone
| Hemodynamic Parameter | Dobutamine | Milrinone | Key Findings from Clinical Trials |
| Cardiac Index (L/min/m²) | Significant Increase | Significant Increase | Both drugs effectively increase cardiac index, with some studies showing a greater increase with Dobutamine. |
| Pulmonary Capillary Wedge Pressure (mmHg) | Decrease | Greater Decrease | Milrinone generally demonstrates a more pronounced reduction in PCWP, indicating a greater effect on preload. |
| Mean Arterial Pressure (mmHg) | Variable (can increase or decrease) | Tendency to Decrease | Dobutamine's effect on MAP is variable, while Milrinone's vasodilatory properties often lead to a decrease. |
| Heart Rate (beats/min) | Significant Increase | Moderate Increase | Dobutamine typically causes a more significant increase in heart rate compared to Milrinone. |
| Systemic Vascular Resistance (dyn·s/cm⁵) | Decrease | Greater Decrease | Milrinone's potent vasodilatory effect leads to a more substantial reduction in SVR. |
Table 2: Comparison of Hemodynamic Effects of Dobutamine vs. Levosimendan
| Hemodynamic Parameter | Dobutamine | Levosimendan | Key Findings from Clinical Trials |
| Cardiac Index (L/min/m²) | Significant Increase | Significant Increase | Both agents effectively increase cardiac index. Some studies suggest Levosimendan's effect may be more sustained. |
| Pulmonary Capillary Wedge Pressure (mmHg) | Decrease | Greater Decrease | Levosimendan generally shows a more significant and sustained reduction in PCWP. |
| Mean Arterial Pressure (mmHg) | Variable | Tendency to Decrease | Levosimendan's vasodilatory action often results in a decrease in MAP. |
| Heart Rate (beats/min) | Significant Increase | Less Pronounced Increase | Levosimendan is associated with a less pronounced increase in heart rate compared to Dobutamine. |
| Systemic Vascular Resistance (dyn·s/cm⁵) | Decrease | Greater Decrease | Levosimendan's vasodilatory properties lead to a more significant reduction in SVR. |
Table 3: Comparison of Clinical Outcomes and Adverse Events
| Outcome/Adverse Event | Dobutamine | Milrinone | Levosimendan | Key Findings from Clinical Trials |
| In-Hospital Mortality | No significant difference compared to Milrinone in some large trials (e.g., DOREMI). | No significant difference compared to Dobutamine in some large trials. | Some studies (e.g., LIDO) suggested a mortality benefit over Dobutamine, but larger trials (e.g., SURVIVE) did not confirm this. | The effect on mortality remains a subject of ongoing research and debate for all three agents. |
| Arrhythmias | Higher incidence of tachyarrhythmias. | Can also induce arrhythmias. | May have a lower pro-arrhythmic potential compared to Dobutamine. | Dobutamine is often associated with a higher risk of tachycardia. |
| Hypotension | Can occur, but less frequently than with inodilators. | More common due to significant vasodilation. | A common adverse event due to its vasodilatory effects. | Milrinone and Levosimendan have a higher propensity to cause hypotension. |
Experimental Protocols
The following provides a generalized overview of the methodologies employed in key clinical trials comparing Dobutamine, Milrinone, and Levosimendan.
Study Design
-
Phase: Most comparative effectiveness studies are Phase III or IV, randomized, controlled trials. Many are designed as double-blind studies to minimize bias.
-
Patient Population: Trials typically enroll adult patients with acute decompensated heart failure or cardiogenic shock, characterized by low cardiac output and signs of end-organ hypoperfusion.
-
Inclusion Criteria: Common inclusion criteria include a documented low left ventricular ejection fraction (e.g., <35-40%), elevated pulmonary capillary wedge pressure (e.g., >15-18 mmHg), and a low cardiac index (e.g., <2.2-2.5 L/min/m²).
-
Exclusion Criteria: Patients are often excluded if they have severe uncorrected valvular stenosis, hypertrophic obstructive cardiomyopathy, recent myocardial infarction (within a few days), severe hypotension at baseline, or significant renal or hepatic impairment.
Drug Administration
-
Dobutamine: Typically administered as a continuous intravenous infusion, with doses ranging from 2.5 to 20 mcg/kg/min, titrated based on hemodynamic response and tolerance.
-
Milrinone: Usually initiated with a loading dose (e.g., 50 mcg/kg over 10 minutes) followed by a continuous intravenous infusion of 0.375 to 0.75 mcg/kg/min.
-
Levosimendan: Often administered with a loading dose (e.g., 6-12 mcg/kg over 10 minutes) followed by a continuous intravenous infusion of 0.05 to 0.2 mcg/kg/min for 24 hours.
Hemodynamic Monitoring
-
Invasive Monitoring: Most trials utilize a pulmonary artery catheter (Swan-Ganz catheter) for continuous monitoring of cardiac output, pulmonary artery pressure, pulmonary capillary wedge pressure, and central venous pressure.
-
Non-invasive Monitoring: Continuous electrocardiographic (ECG) monitoring is standard to assess for arrhythmias. Arterial blood pressure is typically monitored invasively via an arterial line.
-
Data Collection: Hemodynamic parameters are recorded at baseline and at frequent intervals throughout the drug infusion and for a specified period after discontinuation.
Signaling Pathway Visualizations
The following diagrams, created using the DOT language, illustrate the signaling pathways of Dobutamine, Milrinone, and Levosimendan.
Comparative Analysis of Inotropic Agents: A Benchmarking Study of Disopyramide Against Known Positive Inotropic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inotropic effects of disopyramide, a Class Ia antiarrhythmic agent with notable negative inotropic properties, against three well-established positive inotropic agonists: dobutamine, milrinone, and isoproterenol. This analysis is supported by experimental data and detailed methodologies to assist researchers in understanding the distinct mechanisms and hemodynamic consequences of these agents.
Introduction to Inotropic Agents
Inotropic agents are a class of drugs that modify the force or speed of myocardial contraction. Positive inotropes increase contractility, a crucial intervention in conditions like decompensated heart failure and cardiogenic shock.[1] Conversely, negative inotropes decrease myocardial contractility. While often considered a side effect, as in the case of some antiarrhythmics, this property can be therapeutically beneficial in specific cardiac conditions like hypertrophic cardiomyopathy.[2] This guide will explore the contrasting effects of the negative inotrope disopyramide and the positive inotropes dobutamine, milrinone, and isoproterenol.
Comparative Data on Inotropic and Hemodynamic Effects
The following table summarizes the key quantitative effects of disopyramide, dobutamine, milrinone, and isoproterenol on various hemodynamic parameters.
| Parameter | Disopyramide | Dobutamine | Milrinone | Isoproterenol |
| Inotropic Effect | Negative[3][4] | Positive[5] | Positive | Positive |
| Mechanism of Action | Sodium channel blocker | β1-adrenergic receptor agonist | Phosphodiesterase 3 (PDE3) inhibitor | Non-selective β-adrenergic receptor agonist |
| Myocardial Contractility | Decreased | Increased | Increased | Increased |
| Heart Rate | Variable; anticholinergic effects can slightly increase it | Increased | Minimal change or slight increase | Markedly increased |
| Cardiac Output | Decreased | Increased | Increased | Increased |
| Systemic Vascular Resistance | Reflex increase | Decreased | Decreased | Markedly decreased |
| Blood Pressure | Maintained by reflex vasoconstriction | Variable; can be stable or slightly increased | Decreased | Decreased (diastolic) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these inotropic agents.
Assessment of Myocardial Contractility in Isolated Trabeculae
-
Objective: To directly measure the effect of the drug on myocardial contractility independent of systemic hemodynamic factors.
-
Methodology:
-
Intact trabeculae are dissected from the endocardial surface of the ventricle of a suitable animal model (e.g., rat, rabbit) or from human myocardial tissue obtained during cardiac surgery.
-
The trabeculae are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.
-
One end of the trabecula is attached to a fixed point, and the other to a force transducer to measure isometric tension.
-
The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz).
-
After a stabilization period, baseline contractile force is recorded.
-
The drug of interest (disopyramide, dobutamine, milrinone, or isoproterenol) is added to the bath in increasing concentrations.
-
The change in peak twitch tension is measured at each concentration to determine the drug's inotropic effect.
-
Hemodynamic Assessment in Animal Models
-
Objective: To evaluate the integrated in vivo effects of the drug on cardiac output, blood pressure, and systemic vascular resistance.
-
Methodology:
-
Anesthetized animals (e.g., dogs, pigs) are instrumented for hemodynamic monitoring.
-
Catheters are placed in a major artery (e.g., femoral artery) to measure arterial blood pressure and in a major vein (e.g., jugular vein) for drug administration.
-
A Swan-Ganz catheter may be inserted into the pulmonary artery to measure cardiac output (by thermodilution), pulmonary artery pressure, and pulmonary capillary wedge pressure.
-
After baseline hemodynamic measurements are recorded, a continuous intravenous infusion of the drug is initiated.
-
Hemodynamic parameters are recorded at steady-state for each dose level.
-
Systemic vascular resistance is calculated using the formula: SVR = (Mean Arterial Pressure - Central Venous Pressure) / Cardiac Output.
-
Patch-Clamp Electrophysiology
-
Objective: To investigate the effects of the drug on specific ion channels in isolated cardiomyocytes.
-
Methodology:
-
Single ventricular myocytes are enzymatically isolated from animal or human hearts.
-
The whole-cell patch-clamp technique is used to record ionic currents.
-
A glass micropipette filled with an intracellular solution is sealed onto the cell membrane.
-
The membrane patch under the pipette is ruptured to allow electrical access to the cell interior.
-
Specific voltage protocols are applied to elicit and measure different ionic currents (e.g., sodium current, calcium current, potassium currents).
-
The drug is applied to the extracellular solution, and changes in the amplitude and kinetics of the ionic currents are recorded to determine the drug's mechanism of action at the channel level.
-
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathways of Inotropic Agents
Caption: Signaling pathways of dobutamine, milrinone, and disopyramide.
Experimental Workflow for Comparing Inotropic Effects
Caption: Experimental workflow for in vitro comparison of inotropic agents.
Logical Relationship of the Inotropic Comparison
Caption: Logical structure of the comparative analysis of inotropic agents.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Disopyramide - Wikipedia [en.wikipedia.org]
- 3. Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Comparison of Positive Inotropic Agents in the Management of Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of the enantiomers of Disobutamide
A comprehensive guide for researchers and drug development professionals on the distinct pharmacological profiles of (+)-Dobutamine and (-)-Dobutamine.
Dobutamine, a synthetic catecholamine used clinically for its inotropic support in cardiac decompensation, is administered as a racemic mixture of its two stereoisomers: (+)-Dobutamine and (-)-Dobutamine.[1][2] These enantiomers, while mirror images of each other, possess distinct and complex pharmacological activities that contribute to the overall therapeutic and adverse effect profile of the racemic mixture.[1][2] Understanding the individual contributions of each enantiomer is crucial for a nuanced appreciation of dobutamine's mechanism of action and for the development of potentially improved therapeutic agents. This guide provides a detailed head-to-head comparison of the enantiomers of dobutamine, supported by experimental data.
Pharmacological Profile
The differential effects of the dobutamine enantiomers stem from their varying affinities and activities at adrenergic receptors.
-
(+)-Dobutamine: This enantiomer is a potent β1 and β2-adrenergic receptor agonist.[3] Additionally, it acts as a competitive α1-adrenergic receptor antagonist.
-
(-)-Dobutamine: In contrast, the (-)-enantiomer is a potent α1-adrenergic receptor agonist. It also possesses weaker β1 and β2-adrenergic receptor agonist activity.
The combination of these opposing actions in the racemic mixture results in a net effect of potent β1 agonism, leading to increased myocardial contractility, with the α1-agonist effects of the (-)-enantiomer and the α1-antagonist and β2-agonist effects of the (+)-enantiomer on the vasculature largely offsetting each other.
Comparative Hemodynamic Effects
Experimental studies in animal models have elucidated the distinct hemodynamic consequences of administering each enantiomer individually versus the racemic mixture. The following tables summarize the key findings from a study conducted in pithed rats, a model that minimizes reflex autonomic changes.
Table 1: Effects on Cardiac Function in Pithed Rats
| Parameter | (+/-)-Dobutamine (Racemic) | (+)-Dobutamine | (-)-Dobutamine | Dopamine |
| Cardiac Output | ↑↑ | ↑ | ↑↑ | ↑↑ |
| Stroke Volume | ↑↑ | ↑ | ↑↑ | ↑↑ |
| Heart Rate | ↑ | ↑ | - (significant increase only at high doses) | ↑ |
| LV dp/dt (Contractility) | ↑↑ | ↑ | ↑↑ | ↑↑ |
| Mean Arterial Pressure | ↑ (modest) | - (not significant) | ↑↑ | ↑↑ |
(↑ = Increase, ↑↑ = Marked Increase, - = No significant change)
Table 2: Systemic Hemodynamic Effects in Anesthetized Normotensive Rats
| Parameter | (+/-)-Dobutamine (Racemic) | (+)-Dobutamine | (-)-Dobutamine | Dopamine |
| Cardiac Output | ↑↑ | ↑ (modest) | ↑↑ | ↑↑ |
| Stroke Volume | ↑↑ | - (not increased) | ↑↑ | ↑↑ |
| Heart Rate | ↑ (minimal) | ↑ | - (not significant) | ↑ (minimal) |
| Mean Arterial Pressure | ↑ (modest) | ↓ | ↑↑ | ↑↑ |
| Total Peripheral Resistance | ↓ | ↓ | ↑↑ | ↑ (slight) |
(↑ = Increase, ↑↑ = Marked Increase, ↓ = Decrease, - = No significant change)
Experimental Protocols
The data presented above were primarily derived from studies using the following experimental model:
Pithed Rat Model for Cardiovascular Studies
-
Animal Preparation: Male rats are anesthetized, and a steel rod is passed through the brainstem and spinal cord (pithing). This procedure destroys the central nervous system, thereby eliminating reflex changes in autonomic outflow that could confound the direct cardiovascular effects of the drugs being tested.
-
Instrumentation: Catheters are inserted into a femoral vein for drug administration and a carotid artery for the measurement of blood pressure and heart rate. A catheter is also placed in the left ventricle for the measurement of left ventricular pressure and its first derivative (LV dp/dt), an index of myocardial contractility.
-
Drug Administration: Dose-response curves are generated by administering increasing doses of the test compounds (e.g., (+/-)-dobutamine, (+)-dobutamine, (-)-dobutamine, dopamine) intravenously.
-
Data Analysis: Changes in cardiac output, stroke volume, heart rate, mean arterial pressure, and LV dp/dt are recorded and analyzed to determine the pharmacological effects of each compound. In some studies, selective antagonists (e.g., prazosin for α1-receptors) are used to further delineate the receptor mechanisms involved.
Signaling Pathways
The distinct receptor interactions of the dobutamine enantiomers initiate different intracellular signaling cascades.
Caption: Signaling pathway for (+)-Dobutamine.
Caption: Signaling pathway for (-)-Dobutamine.
Caption: Combined effects of racemic Dobutamine.
Conclusion
The enantiomers of dobutamine exhibit markedly different pharmacological profiles. The (+)-enantiomer is a β-agonist and α1-antagonist, leading to increased contractility and vasodilation. The (-)-enantiomer is primarily an α1-agonist, causing vasoconstriction and increased contractility. The racemic mixture, as used clinically, provides a potent inotropic effect primarily through β1 and α1 receptor stimulation, while the opposing vascular effects of the two enantiomers result in minimal net change in blood pressure. This detailed understanding of the stereochemistry of dobutamine is essential for interpreting its clinical effects and for guiding future research in cardiovascular drug development.
References
In Vitro Models for Predicting Disobutamide-Induced Vacuolation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro models used to predict cytoplasmic vacuolation induced by Disobutamide, a cationic amphiphilic drug. Understanding the predictive power and limitations of these models is crucial for early-stage drug safety assessment and reducing reliance on animal testing. This compound-induced vacuolation is primarily a manifestation of drug-induced phospholipidosis, a condition characterized by the intracellular accumulation of phospholipids and the formation of lamellar bodies within lysosomes.
Comparison of In Vitro Models
Various cell-based models have been developed and validated for the prediction of drug-induced phospholipidosis. The choice of model often depends on the desired throughput, the specific endpoint of interest, and the available analytical technology. Below is a summary of commonly used in vitro models, their key characteristics, and reported performance in detecting phospholipidosis induced by cationic amphiphilic drugs.
Table 1: Comparison of In Vitro Models for Predicting Cationic Amphiphilic Drug-Induced Phospholipidosis
| In Vitro Model | Cell Type | Endpoint Measured | Throughput | Reported Sensitivity | Reported Specificity | Key Advantages | Key Limitations |
| HepG2 Cells with Fluorescent Dye | Human Hepatocellular Carcinoma | Phospholipid accumulation (fluorescence intensity) | High | 88.0%[1] | 80.6%[1] | Well-characterized, reproducible, suitable for high-content screening.[2][3] | Cancer cell line, may have different metabolic activity compared to primary hepatocytes. |
| CHO-K1 Cells with Fluorescent Dye | Chinese Hamster Ovary | Phospholipid accumulation (fluorescence intensity) | High | 92.0%[1] | 87.1% | High sensitivity, robust, suitable for high-throughput screening. | Non-human, non-hepatic origin, lacks drug metabolism enzymes. |
| Human Monocyte-Derived Macrophages | Primary Human Cells or Cell Lines (e.g., THP-1) | Phospholipid degradation inhibition | Medium to High | High (qualitative) | Not Reported | Physiologically relevant for phagocytic cells, which can accumulate cationic drugs. | Primary cells can have high variability; cell lines require differentiation. |
| HepaRG Cells | Human Hepatic Progenitor Cells | Phospholipid accumulation, gene expression | Medium | Not specified in reviewed literature | Not specified in reviewed literature | Differentiates into hepatocyte and biliary-like cells, expresses drug metabolism enzymes. | Requires a long differentiation period. |
| 3D Cell Culture Models (Spheroids) | Various (e.g., HepG2, HepaRG) | Phospholipid accumulation, cell viability | Low to Medium | Not specified in reviewed literature | Not specified in reviewed literature | More physiologically relevant cell-cell interactions and metabolic activity compared to 2D cultures. | More complex to establish and analyze, lower throughput. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of in vitro assays. Below are protocols for two common methods used to assess drug-induced phospholipidosis.
NBD-PE Assay for Phospholipidosis Detection
This assay utilizes the fluorescently labeled phospholipid N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) to visualize and quantify phospholipid accumulation in cells.
Materials:
-
Cell line of choice (e.g., HepG2, CHO-K1)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) and vehicle control
-
NBD-PE stock solution (in ethanol or DMSO)
-
Hoechst 33342 or other nuclear stain
-
Phosphate-buffered saline (PBS)
-
Formaldehyde or other fixative
-
High-content imaging system or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well clear-bottom plate at a density that will result in a sub-confluent monolayer at the time of analysis.
-
Compound Treatment: After cell attachment (typically 24 hours), treat the cells with a range of concentrations of the test compound and a vehicle control.
-
NBD-PE Labeling: Co-incubate the cells with the test compound and NBD-PE (final concentration typically 1-10 µM) for 24-48 hours.
-
Cell Staining and Fixation:
-
Wash the cells with PBS.
-
Incubate with Hoechst 33342 for 10-15 minutes to stain the nuclei.
-
Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells multiple times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system with appropriate filter sets for NBD-PE (green fluorescence) and Hoechst 33342 (blue fluorescence).
-
Quantify the fluorescence intensity of NBD-PE within the cytoplasm of the cells. The cell boundaries can be defined based on the nuclear stain.
-
Normalize the NBD-PE fluorescence to the cell number (determined by nuclear count).
-
LipidTOX™ Red Assay for Phospholipidosis Detection
This assay employs a proprietary red fluorescent probe that specifically accumulates in phospholipids within lysosomes, providing a sensitive measure of phospholipidosis.
Materials:
-
Cell line of choice (e.g., HepG2)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) and vehicle control
-
LipidTOX™ Red Phospholipidosis Detection Reagent
-
Hoechst 33342 or other nuclear stain
-
PBS
-
Fixative (e.g., formaldehyde)
-
High-content imaging system or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate.
-
Compound and Dye Treatment: Treat cells with the test compound and LipidTOX™ Red reagent simultaneously. The final concentration of the dye should be as recommended by the manufacturer. Incubate for 24-72 hours.
-
Cell Staining and Fixation:
-
Wash cells with PBS.
-
Add a solution containing both a fixative and a nuclear stain (e.g., 4% formaldehyde with Hoechst 33342) and incubate for 20-30 minutes.
-
Wash the cells with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system with appropriate filter sets for the red fluorescent probe and the nuclear stain.
-
Analyze the images to quantify the intensity and/or number of fluorescent puncta within the cells.
-
Normalize the results to the number of cells.
-
Signaling Pathways and Experimental Workflows
The induction of phospholipidosis by cationic amphiphilic drugs like this compound involves the sequestration of the drug in lysosomes and subsequent inhibition of phospholipid-degrading enzymes.
Caption: Mechanism of drug-induced phospholipidosis and vacuolation.
Caption: General workflow for a high-content screening assay.
Conclusion
A variety of in vitro models are available to assess the potential of compounds like this compound to induce cytoplasmic vacuolation through phospholipidosis. Cell lines such as HepG2 and CHO-K1, coupled with fluorescent probes and high-content imaging, offer robust and high-throughput screening platforms with good predictive value for in vivo phospholipidosis. While direct comparative data for this compound across these models is limited, the general principles and methodologies described in this guide provide a solid foundation for its in vitro safety assessment. The choice of the most appropriate model will depend on the specific research question, available resources, and the desired balance between physiological relevance and throughput. More complex models, such as 3D cultures and co-cultures, may offer improved predictivity for certain drug-induced toxicities, including those influenced by drug metabolism.
References
Safety Operating Guide
Navigating the Disposal of Disobutamide: A Procedural Guide
The proper disposal of unused or expired pharmaceuticals is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to minimize risks to both personnel and the ecosystem. This document outlines the recommended disposal procedures for Dobutamine, supported by general guidelines applicable to a range of pharmaceutical compounds.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Dobutamine hydrochloride. The SDS provides comprehensive information on hazards, handling, and emergency measures.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious gloves.
-
Eye Protection: Use safety goggles or a face shield.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a suitable respirator.
-
Lab Coat: A lab coat or other protective clothing should be worn.
II. Step-by-Step Disposal Protocol for Dobutamine
The primary principle for the disposal of Dobutamine, as with most pharmaceuticals, is to render it non-retrievable and to prevent its entry into the environment.
Step 1: Assessment and Segregation
-
Identify the Waste Stream: Determine if the Dobutamine waste is classified as hazardous or non-hazardous according to the Resource Conservation and Recovery Act (RCRA) and any state or local regulations.[1][2] While most pharmaceutical waste is not RCRA hazardous, this must be verified.
-
Segregate from Other Waste: Keep Dobutamine waste separate from other chemical and biological waste streams.
Step 2: On-Site Neutralization/Deactivation (If Applicable and Permissible)
For small quantities of residual Dobutamine in a laboratory setting, a common practice is to denature the compound.
-
Method: Mix the Dobutamine with an inert and undesirable substance, such as used coffee grounds or cat litter.[3][4] This makes the substance unappealing and less likely to be accidentally ingested or misused.
-
Containment: Place the mixture in a sealed container, such as a sealable bag or an empty plastic container, to prevent leakage.[3]
Step 3: Packaging and Labeling
-
Primary Container: The sealed container from Step 2 should be placed in a larger, durable, and leak-proof outer container.
-
Labeling: Clearly label the outer container as "Pharmaceutical Waste for Incineration" and include the name of the substance (Dobutamine). If required by institutional policy, include the date and the name of the generating laboratory.
Step 4: Off-Site Disposal
-
Licensed Waste Contractor: The packaged and labeled waste must be collected by a licensed hazardous or pharmaceutical waste disposal company. These contractors are equipped to transport and dispose of the material in compliance with federal and state regulations.
-
Incineration: The preferred method of disposal for most pharmaceutical waste is high-temperature incineration at a permitted facility. This method ensures the complete destruction of the active pharmaceutical ingredient.
Prohibited Disposal Methods:
-
Sewer System: Do not flush Dobutamine or other pharmaceuticals down the drain. This can lead to the contamination of water supplies.
-
Regular Trash: Un-treated Dobutamine should not be disposed of in the regular trash.
III. Quantitative Data on Pharmaceutical Waste
While specific quantitative data for Disobutamide is unavailable, the following table provides a general overview of common pharmaceutical waste categories and their recommended disposal methods.
| Waste Category | Examples | Recommended Disposal Method | Regulatory Oversight |
| Non-Hazardous Pharmaceuticals | Most expired or unused medications not listed as hazardous by the EPA. | Incineration via a licensed waste contractor. | EPA, State Environmental Agencies |
| RCRA Hazardous Pharmaceuticals | Certain chemotherapeutic agents, warfarin >0.3%, some nicotine replacement therapies. | Segregation, specific labeling, and disposal through a hazardous waste vendor. | EPA (RCRA Subpart P), DOT |
| Controlled Substances | Opioids, benzodiazepines, certain stimulants. | Disposal must be witnessed and documented, often using a reverse distributor or specific denaturing kits. | Drug Enforcement Administration (DEA), State Boards of Pharmacy |
IV. Experimental Protocols Cited
The disposal procedures outlined in this document are based on established safety protocols and regulatory guidelines rather than specific experimental research on this compound disposal. The primary sources for these protocols are:
-
Safety Data Sheets (SDS): Provide chemical-specific handling and disposal information.
-
Environmental Protection Agency (EPA) Guidelines: Particularly the Resource Conservation and Recovery Act (RCRA) which governs hazardous waste management.
-
Drug Enforcement Administration (DEA) Regulations: Pertain to the disposal of controlled substances.
-
Institutional and Local Regulations: Many research institutions and municipalities have specific requirements for chemical and pharmaceutical waste disposal.
V. Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for a non-controlled pharmaceutical like Dobutamine.
References
Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling Disobutamide
Essential guidance for the safe handling and disposal of Disobutamide in a laboratory setting, ensuring the protection of researchers and the integrity of experiments.
For laboratory personnel, including researchers, scientists, and professionals in drug development, adherence to strict safety protocols is paramount when handling chemical compounds. This document provides essential, immediate safety and logistical information for the use of this compound, with a focus on personal protective equipment (PPE), operational plans, and proper disposal methods.
Hazard Summary
This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also suspected of damaging fertility or the unborn child.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE) Requirements
A risk assessment should always be conducted before handling this compound to ensure the appropriate level of protection is used. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-grade gloves (meeting ASTM D6978 standard). The outer glove should be removed and disposed of immediately after handling. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical safety goggles with side shields. A face shield should be worn in addition to goggles if there is a splash hazard. | Protects eyes from dust particles and potential splashes. |
| Body Protection | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-certified N95 or N100 respirator is recommended if there is a risk of generating airborne powder or aerosols. All handling of powdered this compound should be performed in a certified chemical fume hood. | Prevents inhalation of the compound, which can be harmful. |
Operational Plan for Handling this compound
This procedural guidance outlines the step-by-step process for safely handling this compound in a laboratory environment.
Preparation and Pre-Handling
-
Obtain Special Instructions: Before use, obtain and read all safety precautions.
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control airborne particles.
-
Assemble PPE: Before entering the designated handling area, don all required PPE as specified in the table above. Ensure a proper fit for all equipment.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
Handling the Compound
-
Avoid Dust Generation: Handle this compound carefully to avoid creating dust.
-
No Direct Contact: At no point should the compound come into direct contact with skin or eyes.
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling, even after wearing gloves.
Post-Handling and Decontamination
-
Immediate Decontamination: In case of skin contact, immediately wash the affected area with plenty of soap and water. If eye contact occurs, rinse with plenty of water and seek medical attention.
-
Remove PPE: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable PPE (gloves, gowns, etc.), contaminated labware (e.g., pipette tips, weighing boats), and excess this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the hazardous waste container through an approved waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.
-
Spill Cleanup: In the event of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material, and then carefully collect the material into a hazardous waste container. Clean the spill area thoroughly.
Procedural Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


